Product packaging for Mesoporphyrin IX dihydrochloride(Cat. No.:CAS No. 493-90-3)

Mesoporphyrin IX dihydrochloride

Cat. No.: B191820
CAS No.: 493-90-3
M. Wt: 639.6 g/mol
InChI Key: YUIUEEROGVTICN-UHFFFAOYSA-N
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Description

Historical Perspectives in Porphyrin Chemistry Research

The journey into the world of porphyrins, the parent class of compounds to which Mesoporphyrin IX belongs, began in the 19th century. Early allusions to these pigments by researchers like Lecanu around 1840 preceded the first clinical descriptions of porphyrias by several decades. physicalrules.com The term "porphyrin" itself is derived from the Greek word for purple, "porphyra," a nod to their vibrant colors. rsc.org A pivotal moment in porphyrin chemistry was the synthesis of hemin (B1673052) in 1928, which marked a significant milestone in the field. rsc.org The fundamental structure of porphyrins, a macrocycle of four pyrrole (B145914) rings linked by methine bridges, was a subject of intense study. physicalrules.com This unique structure allows porphyrins to bind with various metal ions, a key feature that underpins their diverse biological functions. ebsco.com The discovery of the porphyrin structures within essential biological molecules like heme and chlorophyll (B73375) in the mid-20th century underscored their profound importance. numberanalytics.com The field of organic geochemistry also has its roots in the isolation of porphyrins from petroleum, which helped to establish the biological origins of fossil fuels. wikipedia.org

Significance of Porphyrins in Biological Systems Research

Porphyrins are often referred to as the "pigments of life" due to their indispensable roles in a vast array of biological processes. rsc.orgamericanscientist.org Their ability to form complexes with metal ions is central to their function. ebsco.com For instance, heme, an iron-porphyrin complex, is the crucial component of hemoglobin and myoglobin (B1173299), responsible for oxygen transport in most vertebrates. ebsco.comnih.gov It is also integral to cellular respiration through its presence in cytochromes. americanscientist.org In the plant kingdom, chlorophyll, a magnesium-porphyrin complex, is fundamental to photosynthesis, the process of converting light energy into chemical energy. ebsco.comnumberanalytics.com Furthermore, vitamin B12, essential for brain and nervous system function, is a derivative of a porphyrin bound to cobalt. americanscientist.org The disruption of porphyrin metabolism can lead to a group of genetic disorders known as porphyrias. ebsco.com The widespread presence and critical functions of porphyrins across prokaryotes and eukaryotes suggest their early emergence in the evolution of life. mdpi.com

Rationale for Investigating Mesoporphyrin IX in Academic Settings

Mesoporphyrin IX, a synthetic porphyrin, serves as a valuable tool in academic research for several reasons. ontosight.ai It is structurally similar to the naturally occurring Protoporphyrin IX, but with its vinyl groups hydrogenated to ethyl groups, it offers greater chemical stability. frontierspecialtychemicals.com This stability makes it an ideal model compound for studying various aspects of porphyrin chemistry and biology without the complications of the more reactive vinyl groups.

Researchers utilize Mesoporphyrin IX in a variety of studies. For instance, its metal complexes are synthesized to investigate the properties and potential applications of metalloporphyrins. tandfonline.comoup.com The photophysical properties of Mesoporphyrin IX, including its fluorescence, are extensively studied to understand its behavior in different environments, which has implications for its use as a photosensitizer. frontierspecialtychemicals.comacs.orgresearchgate.net In the field of biomedical research, Mesoporphyrin IX has been investigated for its potential in photodynamic therapy (PDT), a treatment that uses a photosensitizer and light to destroy cancer cells. ontosight.ai Its ability to generate reactive oxygen species upon light irradiation is a key area of interest. frontiersin.org Furthermore, Mesoporphyrin IX and its derivatives are used to probe biological systems, such as its interaction with proteins and its potential as a selective probe for specific DNA structures. acs.orgswarthmore.edunih.gov Its application extends to materials science, where it has been used in the construction of dye-sensitized solar cells. frontierspecialtychemicals.comscbt.com

Below is a table summarizing some of the key properties of Mesoporphyrin IX:

PropertyValue
Molecular FormulaC₃₄H₃₈N₄O₄
Molecular Weight566.7 g/mol
CAS Number493-90-3
IUPAC Name3-[18-(2-carboxyethyl)-8,13-diethyl-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid

Note: The molecular weight and formula can vary for the dihydrochloride (B599025) salt form.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H40Cl2N4O4 B191820 Mesoporphyrin IX dihydrochloride CAS No. 493-90-3

Properties

IUPAC Name

3-[18-(2-carboxyethyl)-8,13-diethyl-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H38N4O4.2ClH/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;;/h13-16,35-36H,7-12H2,1-6H3,(H,39,40)(H,41,42);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUIUEEROGVTICN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)O)CCC(=O)O)C)C)CC)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H40Cl2N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

493-90-3 (Parent)
Record name 21H,23H-Porphine-2,18-dipropanoic acid, 7,12-diethyl-3,8,13,17-tetramethyl-, hydrochloride (1:2)
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

639.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68938-72-7
Record name 21H,23H-Porphine-2,18-dipropanoic acid, 7,12-diethyl-3,8,13,17-tetramethyl-, hydrochloride (1:2)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 21H,23H-Porphine-2,18-dipropanoic acid, 7,12-diethyl-3,8,13,17-tetramethyl-, hydrochloride (1:2)
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Record name 7,12-diethyl-3,8,13,17-tetramethyl-21H,23H-porphine-2,18-dipropionic acid dihydrochloride
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Synthetic Methodologies and Chemical Modifications for Research

Strategies for Mesoporphyrin IX Core Synthesis

The construction of the mesoporphyrin IX macrocycle can be achieved through several synthetic pathways, primarily starting from naturally occurring or readily available porphyrins. The two most prominent strategies involve the chemical modification of Protoporphyrin IX and the hydrogenation of hemin (B1673052).

Synthesis from Protoporphyrin IX Precursors

Protoporphyrin IX, the immediate precursor to heme, is a logical and common starting material for the synthesis of mesoporphyrin IX. wikipedia.orgrsc.org The structural difference between the two lies in the nature of the substituents at positions 2 and 4 of the porphyrin ring; Protoporphyrin IX possesses vinyl groups, whereas mesoporphyrin IX has ethyl groups. The conversion, therefore, necessitates the reduction of these vinyl groups.

One established method for this transformation involves the reaction of Protoporphyrin IX with ethyl magnesium bromide. ontosight.ai This Grignard reagent facilitates the reduction of the vinyl groups to ethyl groups, yielding mesoporphyrin IX. Another approach involves catalytic hydrogenation. While details are often proprietary or varied based on specific laboratory protocols, the general principle involves the use of a catalyst, such as palladium on carbon (Pd/C), in a suitable solvent under a hydrogen atmosphere to selectively reduce the vinyl double bonds without affecting the aromaticity of the porphyrin core.

Hydrogenation-Based Routes from Hemin Intermediates

Hemin, the iron-containing protoporphyrin IX chloride, is an abundant and cost-effective starting material for mesoporphyrin IX synthesis. nalsarpro.orgepo.org This route also hinges on the hydrogenation of the vinyl groups. A common procedure involves the catalytic hydrogenation of hemin in the presence of a palladium catalyst. nalsarpro.orgepo.org

A notable method involves the use of formic acid as the reaction medium and a palladium(0) catalyst at elevated temperatures. nalsarpro.orgepo.org This process yields mesoporphyrin IX, which is often isolated as its dihydrochloride (B599025) or formate (B1220265) salt. nalsarpro.org One patented method describes a two-stage hydrogenation process. The initial stage is conducted at a higher temperature (around 85-95°C) for a shorter duration (1-3 hours), followed by a second stage at a lower temperature (around 45-50°C) for a longer period (3-6 hours). nalsarpro.org This two-stage approach is reported to improve the yield of the desired mesoporphyrin IX formate and reduce impurities compared to single-stage, higher-temperature hydrogenations. nalsarpro.org The resulting mesoporphyrin IX formate can then be used in subsequent reactions, such as metallation. nalsarpro.org

Derivatization and Functionalization of Mesoporphyrin IX for Specific Research Applications

Once synthesized, the mesoporphyrin IX core can be further modified to create derivatives with tailored properties. These modifications are critical for a wide array of research applications, including their use as molecular probes, photosensitizers, and inhibitors of specific enzymes.

Esterification: Mesoporphyrin IX Dimethylester Synthesis

The propionic acid side chains of mesoporphyrin IX offer convenient handles for functionalization. Esterification of these carboxyl groups to form mesoporphyrin IX dimethyl ester is a common strategy to enhance the solubility of the porphyrin in organic solvents, facilitating further chemical modifications. scbt.comfrontierspecialtychemicals.com

The synthesis of mesoporphyrin IX dimethyl ester is typically achieved through Fisher esterification. This involves reacting mesoporphyrin IX with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid. chemicalbook.com The reaction is often carried out in the dark to prevent photodegradation of the porphyrin. Following the reaction, the dimethyl ester can be purified by crystallization. chemicalbook.com This derivative is a useful reagent for subsequent reactions like metallation and hydrogenation. scbt.com

N-Alkylation: N-Methyl Mesoporphyrin IX Synthesis

N-alkylation of the pyrrole (B145914) nitrogen atoms within the porphyrin core introduces significant structural and electronic perturbations. The synthesis of N-methyl mesoporphyrin IX (NMM) is of particular interest due to its utility as a selective G-quadruplex DNA binder and an inhibitor of ferrochelatase. nih.govnih.gov

The synthesis of NMM is typically accomplished by the methylation of mesoporphyrin IX. nih.govresearchgate.net This reaction is generally carried out using a methylating agent such as methyl iodide or dimethyl sulfate (B86663) under controlled conditions. The product, NMM, is a mixture of four regioisomers, with the methyl group attached to one of the four core nitrogen atoms. nih.govresearchgate.net Each of these regioisomers also exists as a racemic mixture of two enantiomers. nih.gov The separation of these isomers is challenging. nih.gov

Metallation Reactions for Novel Mesoporphyrin IX Complexes

The central cavity of the mesoporphyrin IX macrocycle can accommodate a wide variety of metal ions, leading to the formation of stable metalloporphyrin complexes with unique photophysical and catalytic properties. These metallated derivatives are explored for applications in areas such as photodynamic therapy, catalysis, and sensor development. acs.orgmdpi.com

Zinc Insertion Protocols

The insertion of zinc into the protoporphyrin IX ring, a structurally similar porphyrin, is a well-documented process that can occur both enzymatically and non-enzymatically. kosfaj.orgmdpi.com In biological systems, the enzyme ferrochelatase facilitates the insertion of divalent metal ions into the porphyrin core. While its primary substrate is iron (Fe²⁺), it can also catalyze the insertion of zinc (Zn²⁺) to form zinc protoporphyrin IX (ZnPP). mdpi.com This enzymatic process is influenced by factors such as pH and the availability of the metal ion. kosfaj.org

Non-enzymatic synthesis of zinc porphyrins can also be achieved. This process involves the direct reaction of a zinc salt with the porphyrin. The reaction conditions, such as the solvent and temperature, are critical for efficient metalation. For instance, the synthesis of zinc(II) protoporphyrin IX ethylenediamine (B42938) (ZnPPED) involves dissolving Zinc (II) protoporphyrin IX (ZnPP) in a solvent like tetrahydrofuran (B95107) (THF) and reacting it with activating agents before the addition of ethylenediamine. walshmedicalmedia.com

Table 1: Factors Influencing Zinc Insertion into Protoporphyrin IX
FactorDescriptionKey FindingsReferences
Enzyme Ferrochelatase (FECH)Catalyzes the insertion of Zn²⁺ into protoporphyrin IX. mdpi.com
pH Acidity/Alkalinity of the environmentOptimal activity for ZnPP synthesis is observed between pH 5.5 and 8.0. kosfaj.org
Metal Availability Concentration of zinc ionsIncreased availability of zinc can promote the formation of ZnPP. kosfaj.org
Non-Enzymatic Reaction Direct reaction of a zinc salt with the porphyrinCan be achieved under specific solvent and temperature conditions. walshmedicalmedia.com
Tin Insertion Protocols (e.g., Stannsoporfin)

Stannsoporfin, or tin (IV) mesoporphyrin IX dichloride, is a synthetic metalloporphyrin where a tin atom is chelated within the Mesoporphyrin IX macrocycle. wikipedia.org The synthesis of Stannsoporfin can be achieved through various routes, with the insertion of tin into Mesoporphyrin IX being the key step.

One established method involves reacting Mesoporphyrin IX or its salt, such as Mesoporphyrin IX dihydrochloride, with a tin salt. google.com The reaction can be performed in the absence of a proton scavenger. google.com Another synthetic approach utilizes tin(II) oxide as the reagent for tin introduction. google.com In this protocol, tin(II) oxide is suspended in an acidic medium, typically acetic acid, and then reacted with Mesoporphyrin IX. google.com This process results in the insertion of tin into the porphyrin ring to yield a tin(IV) porphyrin compound. google.com The rate of oxidation during the reaction can be controlled, for instance, by introducing an oxygen-containing gas into the headspace of the reaction vessel. google.com Reducing the two vinyl groups of the naturally occurring protoporphyrin IX to ethyl groups, as found in Mesoporphyrin IX, enhances the potency of the resulting tin metalloporphyrin as a heme oxygenase inhibitor. mdpi.com

Table 2: Synthetic Routes for Stannsoporfin
Reagent for Tin InsertionReaction ConditionsProductReferences
Tin saltAbsence of a proton scavenger; controlled oxidation rate.Tin (IV) mesoporphyrin IX google.com
Tin (II) oxideAcidic conditions (e.g., acetic acid).Tin (IV) porphyrin compound google.com
Gallium Insertion Protocols

Gallium(III) mesoporphyrin IX (Ga³⁺MPIX) is a synthetic metalloporphyrin that has been investigated for its dual functionality in disrupting iron metabolism and acting as a photosensitizer. acs.orgnih.gov The synthesis involves the insertion of a gallium ion into the Mesoporphyrin IX macrocycle.

The general principle of metalloporphyrin synthesis involves the reaction of the free-base porphyrin with a salt of the desired metal. For gallium insertion, this would typically involve reacting Mesoporphyrin IX with a gallium(III) salt in a suitable solvent. The resulting Ga³⁺MPIX, with its ethyl groups in the macrocycle, is structurally similar to gallium protoporphyrin IX (Ga³⁺PPIX), which has vinyl groups. acs.org This structural similarity allows it to be recognized by bacterial heme acquisition systems. nih.gov The insertion of Ga³⁺ into the porphyrin ring has been shown to significantly enhance antibacterial activity compared to the non-metalated porphyrin. google.com

Table 3: Properties of Gallium Mesoporphyrin IX
PropertyDescriptionSignificanceReferences
Structure Gallium(III) ion chelated in a Mesoporphyrin IX macrocycle.Mimics heme structure, allowing for recognition by bacterial uptake systems. nih.gov
Functionality Acts as a photosensitizer and disrupts iron metabolism.Offers a dual-mechanism approach for antimicrobial applications. acs.orgnih.gov
Antibacterial Activity Significantly more potent than the free-base porphyrin.The presence of the gallium ion is crucial for its biological activity. google.com
Palladium Insertion Protocols

Palladium(II) complexes of Mesoporphyrin IX and its derivatives are of interest for their potential as photosensitizers. The insertion of palladium into the porphyrin ring is a key synthetic step. A common method involves reacting the free-base porphyrin with a palladium salt, such as palladium chloride, in a high-boiling solvent like benzonitrile. uoc.gr

The success of the metal insertion can be monitored by changes in the UV-visible absorption spectrum. Typically, the four Q-bands of the free-base porphyrin collapse into two bands upon metallation. uoc.gr For instance, a palladium mesoporphyrin IX stock solution can be prepared by dissolving it in a basic solution like 0.1 mol l⁻¹ NaOH and then diluting it in a solvent such as methanol. biologists.com Palladium-catalyzed coupling reactions, such as the Suzuki and Sonogashira reactions, have also been utilized to modify the periphery of porphyrin derivatives, demonstrating the versatility of palladium chemistry in this field. researchgate.net

Table 4: Characterization of Palladium Porphyrin Insertion
TechniqueObservation for Free-Base PorphyrinObservation for Metallated PorphyrinReference
UV-vis Spectroscopy Soret band and four Q-bands.Soret band and two Q-bands. uoc.gr
¹H NMR Spectroscopy Presence of N-H proton signals.Absence of N-H proton signals. uoc.gr
Ruthenium Insertion Protocols

The insertion of ruthenium into the porphyrin macrocycle typically results in the formation of a Ru(II)-carbonyl complex, Ru(CO)(Por). units.it A widely used precursor for this reaction is the ruthenium(0) carbonyl cluster, Ru₃(CO)₁₂. units.it The reaction is generally carried out by refluxing the free-base porphyrin with the ruthenium precursor in a high-boiling solvent. units.it More recently, the use of the Ru(II) monocarbonyl complex [Ru(CO)(dmso)₅][PF₆]₂ has been shown to facilitate ruthenation under milder conditions. units.it

The reaction mechanism is complex and not fully elucidated, often involving a change in the oxidation state of ruthenium. units.it The presence of a strong π-acceptor ligand like carbon monoxide (CO) is believed to be necessary for the insertion. units.it Apomyoglobin has been successfully reconstituted with ruthenium mesoporphyrin IX (RuMpIX) to create artificial metalloenzymes for catalytic applications. acs.org

Table 5: Ruthenium Insertion Precursors for Porphyrins
PrecursorTypical Reaction ConditionsResulting ComplexReferences
Ru₃(CO)₁₂Refluxing in a high-boiling solvent.Ru(CO)(Por) units.it
[Ru(CO)(dmso)₅][PF₆]₂Milder conditions.Ru(CO)(Por) units.it

Azomethine Derivative Synthesis

Azomethine derivatives of Mesoporphyrin IX can be synthesized to modify its electronic and photophysical properties, making them potential photosensitizers. isuct.ruscispace.com A common synthetic route is through the Vilsmeier-Haack reaction. isuct.ruresearchgate.net This reaction involves the formylation of the porphyrin ring, which is then followed by a reaction with an amine to form the azomethine (or imine) group. mdpi.comencyclopedia.pub

Specifically, palladium complexes of azomethine derivatives of Mesoporphyrin IX have been synthesized by reacting a "phosphorus complex," generated in situ during the Vilsmeier-Haack reaction, with amines such as allylamine (B125299) and methylamine. isuct.ruscispace.com This method allows for the formation of various isomers of the azomethine derivatives. scispace.com The introduction of the azomethine group at the meso-position of the porphyrin macrocycle causes a noticeable red shift in the UV-Vis absorption spectra. researchgate.netmdpi.com

Table 6: Synthesis and Properties of Azomethine Derivatives of Mesoporphyrin IX
Synthetic StepDescriptionEffect on PorphyrinReferences
Vilsmeier-Haack Reaction Formylation of the porphyrin macrocycle.Introduction of a formyl group. isuct.ruresearchgate.net
Reaction with Amine Reaction of the formylated porphyrin or its "phosphorus complex" with an amine.Formation of an azomethine (imine) group. isuct.ruscispace.commdpi.com
Spectroscopic Shift Introduction of the azomethine group at a meso-position.Red shift in the UV-Vis absorption spectra. researchgate.netmdpi.com

Biochemical and Molecular Interactions of Mesoporphyrin Ix and Its Derivatives

Enzyme Activity Modulation

Mesoporphyrin IX and its synthetic derivatives are notable for their capacity to interact with and modulate the activity of key enzymes involved in heme metabolism. These interactions are highly specific, stemming from the structural similarities between these porphyrin-based molecules and the natural substrates of the enzymes they target. This section explores the inhibitory mechanisms of two significant mesoporphyrin derivatives: tin(IV) mesoporphyrin IX and N-methyl mesoporphyrin IX, on heme oxygenase and ferrochelatase, respectively.

Heme oxygenase (HO) is a critical enzyme that catalyzes the rate-limiting step in the degradation of heme. nih.gov It exists in two primary isoforms: an inducible form, HO-1, and a constitutive form, HO-2. nih.gov Metalloporphyrins, which are synthetic heme analogues, act as potent competitive inhibitors of this enzyme. nih.govnih.gov Among these, tin(IV) mesoporphyrin IX (SnMP), also known as Stannsoporfin, is a particularly powerful inhibitor of HO-1. medkoo.comcaymanchem.comscbt.com Its efficacy is significantly enhanced compared to its parent compound, tin protoporphyrin IX, due to the reduction of the C2 and C4 vinyl groups to ethyl groups, which is characteristic of mesoporphyrin. caymanchem.com

Sn(IV) Mesoporphyrin IX functions as a potent competitive inhibitor of heme oxygenase, with studies on rat splenic microsomal heme oxygenase demonstrating a Ki (inhibition constant) of 14 nM. caymanchem.comapexbt.com The mechanism of inhibition is rooted in its structural analogy to heme, the natural substrate for HO-1. nih.govresearchgate.net SnMP binds to the active site of the enzyme, but the central tin atom cannot be oxidized by the enzyme system in the same way as the iron in heme. researchgate.net This stable binding effectively blocks the access of heme to the catalytic site, thereby preventing its degradation. oup.com While it is a potent inhibitor, SnMP is not degraded by the enzyme, ensuring its sustained inhibitory action. researchgate.net

The inhibition of heme oxygenase by SnMP has a direct and profound effect on the heme catabolism pathway. HO-1 catalyzes the oxidative cleavage of the heme molecule to produce equimolar amounts of biliverdin (B22007), free ferrous iron, and carbon monoxide (CO). apexbt.comahajournals.org By blocking this initial, rate-limiting step, SnMP effectively halts the entire catabolic cascade. medkoo.comcaymanchem.com This leads to a significant reduction in the production of biliverdin (which is subsequently converted to bilirubin) and carbon monoxide. nih.govcaymanchem.com Consequently, the administration of SnMP can suppress hyperbilirubinemia in animal models by preventing the formation of bilirubin. caymanchem.com The inhibition of HO-1 by SnMP has been shown to be effective in hepatic, renal, and splenic tissues for extended periods. caymanchem.comscbt.com

InhibitorTarget EnzymeMechanism of ActionKey FindingReference
Sn(IV) Mesoporphyrin IXHeme Oxygenase (HO-1)Competitive InhibitionPotent inhibitor with a Ki of 14 nM. Blocks heme binding to the active site. caymanchem.com
N-Methyl Mesoporphyrin IXFerrochelataseInhibition (Transition State Analog)Effective inhibitor with a Kd of 7 nM. Blocks iron insertion into protoporphyrin IX. glpbio.com

Research has uncovered a molecular link between heme catabolism and neuroendocrine function, which can be modulated by Sn(IV) mesoporphyrin IX. frontierspecialtychemicals.com The neuroendocrine system consists of specialized cells that release hormones into the bloodstream to regulate various bodily functions. cancer.org.auoslo-universitetssykehus.no The products of heme catabolism, particularly carbon monoxide (CO), are recognized as signaling molecules, akin to nitric oxide. ahajournals.org Within the neuroendocrine system, CO generated via HO activity can influence hormone release. For example, studies on rat hypothalamic explants have shown that activation of heme oxygenase and the subsequent formation of CO can inhibit the release of arginine vasopressin. frontierspecialtychemicals.com By inhibiting HO activity, SnMP can alter the levels of these signaling molecules, thereby modifying neuroendocrine processes. frontierspecialtychemicals.com This interaction highlights a complex interplay where the enzymatic breakdown of heme has broader physiological implications, including the regulation of hormone secretion.

N-Methyl Mesoporphyrin IX (NMM) is another derivative that demonstrates potent and specific enzyme inhibition, but its target is ferrochelatase, the terminal enzyme in the heme biosynthesis pathway. glpbio.comscbt.comscbt.com NMM acts as a transition state analog of porphyrin and is recognized as a powerful inhibitor of this enzyme. glpbio.comcaymanchem.commedkoo.com

Ferrochelatase is responsible for catalyzing the insertion of ferrous iron (Fe²⁺) into protoporphyrin IX to form heme. oup.comfrontierspecialtychemicals.com This is the final and crucial step in heme synthesis. N-Methyl Mesoporphyrin IX specifically and potently inhibits this process. scbt.comoup.com Its unique structure, featuring a methyl group on one of the pyrrole (B145914) nitrogens, is thought to distort the porphyrin ring, mimicking the transition state of the substrate as it binds to the enzyme. scbt.comcaymanchem.com This binding hinders the enzyme's catalytic activity, effectively blocking the chelation of iron into the protoporphyrin IX macrocycle. scbt.comnih.gov As a direct consequence of this inhibition, protoporphyrin IX accumulates within the cell, as it can no longer be converted to heme. nih.gov This specific blockade of the terminal step of heme synthesis has been demonstrated in various cell types, including mouse liver mitochondria and the unicellular rhodophyte Cyanidium caldarium. caymanchem.comnih.gov

CompoundTarget EnzymeEffect of InhibitionReference
Sn(IV) Mesoporphyrin IXHeme Oxygenase-1 (HO-1)Decreased production of biliverdin, iron, and carbon monoxide. caymanchem.comahajournals.org
N-Methyl Mesoporphyrin IXFerrochelataseInhibition of iron insertion into protoporphyrin IX, leading to protoporphyrin accumulation. scbt.comoup.comnih.gov

Ferrochelatase Inhibition by N-Methyl Mesoporphyrin IX

Protoporphyrin Accumulation Studies

The accumulation of Protoporphyrin IX (PPIX), a precursor in the heme biosynthesis pathway, can be influenced by various factors. Studies have shown that the accumulation of PPIX is enhanced in the presence of deferoxamine, an iron chelator, MnCl2, a ferrochelatase inhibitor, and Sn-mesoporphyrin, a heme oxygenase inhibitor. researchgate.net This suggests that the regulation of PPIX accumulation in cells like U937 is controlled by its cellular uptake, conversion from 5-aminolevulinic acid (ALA), and the degradation of heme. researchgate.net

In some cases, the accumulation of coproporphyrin III, rather than PPIX, is observed, which may indicate substrate channeling among the last three enzymes in the heme biosynthetic pathway. asm.org The phototoxic properties of porphyrins, which generate reactive oxygen species upon light excitation, are utilized in photodynamic cancer therapy. asm.org By administering exogenous ALA, tumor cells are induced to accumulate PPIX. asm.org

Different cell types exhibit varied capacities for PPIX accumulation. For instance, in vitro studies have shown that mesenchymal stromal cells have the highest accumulation of PPIX, while it is almost undetectable in endothelial cells. researchgate.net The accumulation in macrophages can vary depending on the individual donor. researchgate.net Furthermore, N-methyl mesoporphyrin IX (NMMP) has been observed to cause the intracellular accumulation of protoporphyrin. scispace.com Gallium mesoporphyrin IX (Ga³⁺MPIX) has also been shown to accumulate in S. aureus cells in a manner dependent on iron concentration. nih.gov In bacterial pathogens like Streptococcus agalactiae, the inactivation of Pef efflux transporters leads to an increased intracellular accumulation of both heme and protoporphyrin IX. plos.org

Activation of ATP-Binding Cassette Transporters (e.g., ABCB10) by Zn(II) Mesoporphyrin IX

Zn(II) Mesoporphyrin IX (ZnMP) is recognized as a specific activator of the human mitochondrial ATP-binding cassette (ABC) transporter ABCB10. invivochem.commedchemexpress.complos.org ABCB10 is crucial for the normal production of heme. plos.org While the precise role of ABCB10 is still under investigation, its location in the inner mitochondrial membrane suggests it may be involved in transporting heme precursors or molecules that protect against oxidative damage. plos.org ZnMP has been identified as the first tool compound to directly modulate the activity of ABCB10. plos.orgnih.gov It is suggested that ZnMP may facilitate the transcription of genes related to hemoglobinization by promoting the degradation of the Bach1 repressor. medchemexpress.com The interaction between ZnMP and ABCB10 is a key area of research for understanding heme synthesis and related cellular processes. invivochem.commedchemexpress.com

A key indicator of the activation of ABC transporters is the stimulation of their ATPase activity upon substrate binding. plos.org Studies on purified human ABCB10 reconstituted in lipid nanodiscs have demonstrated that ZnMP significantly increases its ATPase activity. invivochem.commedchemexpress.com A near 70% increase in the ATPase activity of ABCB10 was observed in the presence of ZnMP. plos.orgnih.gov This activation was found to be specific to ABCB10, as the ATPase activity of a control bacterial ABC transporter was unaffected by ZnMP. plos.orgnih.gov

The activation is dependent on the presence of the zinc ion within the mesoporphyrin ring, as metal-free mesoporphyrin did not produce a significant effect. nih.gov Interestingly, Zn(II) coordinated with the naturally occurring protoporphyrin IX (ZnPPIX) ring also did not affect the ATPase activity, highlighting the specific role of the mesoporphyrin structure in this interaction. plos.orgnih.gov Furthermore, the activation by ZnMP was also observed in a cysteine-less variant of ABCB10, indicating that the binding does not occur at typical heme regulatory motifs. plos.orgnih.gov Other potential substrates, such as the early heme precursor delta-aminolevulinic acid and glutathione, did not directly activate ABCB10's ATPase activity. plos.orgnih.gov

The specific activation of ABCB10 by ZnMP provides a valuable tool for investigating the transporter's role in heme synthesis. invivochem.commedchemexpress.com As ABCB10 is essential for heme production, understanding its transport mechanisms is critical. plos.org The ability of ZnMP to act as a substrate for ABCB10 and stimulate its activity helps in studying the potential involvement of this transporter in moving heme precursors or related molecules across the mitochondrial membrane. invivochem.commedchemexpress.complos.org The observation that ZnMP may promote the transcription of heme-related genes by influencing the degradation of the Bach1 repressor further underscores its utility in this area of research. invivochem.commedchemexpress.com The use of ZnMP aids in exploring the broader implications of ABCB10 in processes like oxidative stress protection. medchemexpress.com

Broader Enzymatic Inhibition Profiles of N-Methyl Mesoporphyrin IX (e.g., Carboxylesterases, Proteases, Aminopeptidases)

N-Methyl mesoporphyrin IX (NMM) is known to inhibit the activity of several types of enzymes. biosynth.com It acts by binding to the active site of these enzymes, thereby blocking their function. biosynth.com The enzymes inhibited by NMM include carboxylesterases, proteases, and aminopeptidases. biosynth.com This inhibitory action has been noted for its potential anti-inflammatory effects, which are attributed to the inhibition of prostaglandin (B15479496) synthesis. biosynth.com

Table 1: Enzymes Inhibited by N-Methyl Mesoporphyrin IX

Enzyme Class Specific Examples Reference
Hydrolases Carboxylesterases biosynth.com
Hydrolases Proteases biosynth.com
Hydrolases Aminopeptidases biosynth.com

This table is based on available data and may not be exhaustive.

Magnesium Chelatase Activity and Mechanistic Studies

Magnesium chelatase is a crucial enzyme in the biosynthesis of chlorophyll (B73375), catalyzing the insertion of a magnesium ion (Mg²⁺) into protoporphyrin IX to form Mg-protoporphyrin IX. frontiersin.orgnih.gov This step is a major regulatory point, as it sits (B43327) at the branch point between the heme and chlorophyll biosynthetic pathways. nih.govoup.com The enzyme is a complex of three subunits: ChlI, ChlD, and ChlH. frontiersin.orgwhiterose.ac.uk

The reaction mechanism involves two main steps: an ATP-dependent activation phase followed by an ATP-dependent chelation step. nih.gov During activation, ChlI and ChlD subunits assemble into a two-tiered ring, and the ChlH subunit is activated by binding Mg²⁺ and protoporphyrin IX. frontiersin.org The activated ChlH then docks with the ChlI-ChlD complex to form the holoenzyme, which catalyzes the insertion of magnesium. frontiersin.orgwhiterose.ac.uk The hydrolysis of ATP by the ChlID motor complex drives a conformational change in the ChlH-porphyrin complex, facilitating the metal insertion. whiterose.ac.uk An essential glutamate (B1630785) residue within the ChlH subunit is proposed to be the key catalytic residue for this process. whiterose.ac.uk

Nucleic Acid Interactions and Conformational Studies

N-methyl mesoporphyrin IX (NMM) has been extensively studied for its interaction with nucleic acids, particularly its remarkable selectivity for G-quadruplex (GQ) DNA structures. nih.govoup.com G-quadruplexes are non-canonical DNA structures formed in guanine-rich sequences and are implicated in various biological processes. swarthmore.edu

NMM has been shown to stabilize the human telomeric DNA sequence, Tel22, and exhibits a strong preference for its parallel conformation. nih.govoup.com It binds to this parallel structure in a 1:1 stoichiometry. nih.govoup.com In contrast, NMM does not interact with the antiparallel conformation of Tel22 in a sodium buffer environment. nih.govoup.com This high degree of selectivity for a specific G-quadruplex topology is a significant characteristic of NMM. nih.govoup.comrsc.org The stabilizing effect of NMM on parallel GQ structures is universal across various biologically relevant G-rich sequences, including those in telomeres and oncogene promoters. nih.govoup.com

The N-methyl group on the porphyrin is crucial for this selectivity and stabilization; the unmethylated version, mesoporphyrin IX, does not show the same ability to stabilize GQ DNA. nih.govoup.com Furthermore, NMM can induce a conformational change in Tel22, causing it to isomerize into a structure with a greater parallel component when in a potassium buffer, but not in a sodium buffer. nih.govoup.comrsc.org This ability to cause structural rearrangement and stabilize telomeric DNA may have significant biological implications. nih.govoup.com

Spectroscopic techniques such as circular dichroism (CD), UV-visible spectroscopy, and fluorescence resonance energy transfer (FRET) have been instrumental in characterizing these interactions. nih.govoup.commdpi.com The binding of porphyrins to chiral polynucleotides can induce a dichroic band in the Soret absorption region, which is a key diagnostic feature in CD measurements. mdpi.com

Table 2: Binding Affinity of N-Methyl Mesoporphyrin IX for G-Quadruplex DNA

G-Quadruplex Structure Binding Constant (Ka) Dissociation Constant (KD) Technique Reference
Parallel Tel22 ≈ 1.0 × 10⁵ M⁻¹ CD, UV-vis, FRET nih.govoup.com
Parallel G4-DNA ~100 nM SPR rsc.org
Hybrid G4-DNA 3 × 10⁵ M⁻¹ ~5-10 µM rsc.org

This table summarizes key findings on the binding affinity of NMM to different G-quadruplex DNA conformations.

Selective Binding to G-Quadruplex (GQ) DNA by N-Methyl Mesoporphyrin IX

N-methyl mesoporphyrin IX (NMM) is a water-soluble, non-symmetric porphyrin that demonstrates a notable and exceptional selectivity for G-quadruplex (GQ) DNA structures over other forms of DNA. nih.govresearchgate.net This selectivity has positioned NMM as a valuable tool in chemical and biological research for the study of GQs, which are non-canonical DNA structures implicated in critical cellular processes such as genomic stability and the regulation of gene expression. nih.govresearchgate.net The unique binding properties of NMM, particularly its preference for specific GQ conformations, are central to its utility as a molecular probe. nih.govresearchgate.net

Affinity and Selectivity Studies for GQ Structures

N-Methyl Mesoporphyrin IX (NMM) exhibits a pronounced binding affinity for G-quadruplex (GQ) DNA, with a particular preference for parallel-stranded GQ structures. nih.govrsc.org Studies have shown that NMM binds tightly to parallel GQs, such as that of the c-Myc oncogene promoter, with an association constant (Ka) of approximately 1 x 10⁷ M⁻¹. nih.gov In contrast, its binding to antiparallel GQs is significantly weaker, with a Ka lower than 1 x 10⁴ M⁻¹. nih.gov

Surface plasmon resonance (SPR) analyses have further quantified this selectivity, revealing a dissociation constant (KD) in the order of 100 nM for parallel G-quadruplex DNA. rsc.org This affinity is substantially higher—about ten times stronger—than for hybrid GQ topologies, for which KD values are around 5–10 μM. rsc.org The interaction with antiparallel GQ topologies is almost negligible in comparison. rsc.org For the human telomeric DNA, Tel22, which can adopt different conformations, NMM binds to its parallel conformation with a binding constant of approximately 1.0 × 10⁵ M⁻¹. nih.govoup.comnih.gov

This high selectivity for GQs over other DNA structures is a key characteristic of NMM. It shows minimal to no interaction with duplex DNA, single-stranded DNA (ssDNA), RNA-DNA hybrids, and other non-quadruplex structures. researchgate.netrsc.orgnih.gov This specificity is largely attributed to the N-methyl group on the porphyrin macrocycle, which sterically hinders binding to the narrow grooves of duplex DNA and the structures of antiparallel GQs. researchgate.netacs.orgrcsb.org The unmethylated analog, mesoporphyrin IX, does not exhibit the same stabilizing effect on GQ DNA, highlighting the critical role of the N-methyl group in both affinity and selectivity. nih.govoup.com

Table 1: Binding Affinity of N-Methyl Mesoporphyrin IX (NMM) for Different DNA Structures

DNA Structure Type Target Sequence/Structure Method Binding Constant (KD or Ka) Reference
Parallel G-Quadruplex cMyc Not Specified Ka ~ 1 x 107 M-1 nih.gov
Parallel G-Quadruplex General SPR KD ~ 100 nM rsc.org
Hybrid G-Quadruplex General SPR KD ~ 5-10 µM rsc.org
Antiparallel G-Quadruplex General Not Specified Ka < 1 x 104 M-1 nih.gov
Human Telomeric (Parallel) Tel22 Spectroscopy/FRET Ka ~ 1.0 x 105 M-1 nih.govoup.comnih.gov
Stabilization of GQ Structures

N-methyl mesoporphyrin IX (NMM) is not only a selective binder but also an effective stabilizer of G-quadruplex (GQ) structures, particularly those with a parallel conformation. nih.govoup.com This stabilization is a universal trait across various biologically significant G-rich sequences, including those found in telomeres and oncogene promoters. nih.govoup.com The stabilizing effect is crucial for the potential biological implications of NMM, as it can influence cellular processes where GQs are involved. nih.gov

The mechanism of stabilization involves NMM binding to the GQ structure, which increases its thermal stability. This has been demonstrated through techniques like FRET melting assays and CD melting experiments. nih.govresearchgate.net For instance, in the presence of potassium ions (K+), which are essential for the formation and stability of many GQs, NMM significantly stabilizes parallel and, to a lesser degree, hybrid GQ structures. researchgate.net However, it generally does not stabilize antiparallel GQs. researchgate.net The presence of K+ is critical, as no significant stabilization by NMM has been reported in sodium (Na+) buffers. researchgate.net

The interaction involves NMM stacking onto the terminal G-tetrad of the parallel GQ. researchgate.netacs.org The porphyrin macrocycle of NMM can adjust its geometry to closely match that of the G-tetrad, facilitating efficient π-π stacking. acs.orgrcsb.org This interaction is primarily hydrophobic in nature, rather than relying on non-specific electrostatic interactions that are common for many other GQ ligands. acs.orgrcsb.org The out-of-plane N-methyl group fits into the central channel of the parallel GQ core, aligning with the potassium ions. acs.orgrcsb.org This precise fit is a key determinant of its stabilizing ability and selectivity. The unmethylated counterpart, mesoporphyrin IX, lacks this stabilizing capability, underscoring the importance of the N-methyl group. nih.govoup.com

Preference for Parallel GQ Conformations

N-Methyl Mesoporphyrin IX (NMM) demonstrates a distinct and unparalleled preference for parallel G-quadruplex (GQ) conformations over other topologies like antiparallel and hybrid forms. nih.govrsc.org This high degree of selectivity is a rare property among GQ ligands and makes NMM a valuable tool for distinguishing between different GQ structures. nih.gov

The structural basis for this preference lies in the unique architecture of NMM and its interaction with the GQ core. researchgate.netacs.org The out-of-plane N-methyl group of NMM is perfectly suited to fit into the central channel of a parallel GQ structure, where it aligns with the coordinated potassium ions. acs.orgrcsb.org This "end-stacking" interaction is sterically favorable and optimizes the binding. In contrast, attempting to bind to an antiparallel or hybrid GQ, or to a DNA duplex, would result in steric clashes between the N-methyl group and the DNA structure, thus preventing stable binding. researchgate.netacs.orgrcsb.org

Furthermore, NMM can actively induce a conformational change in some GQ-forming sequences. For example, it can cause the human telomeric sequence (Tel22), which can exist as a hybrid structure in the presence of potassium ions, to isomerize into a structure with a greater parallel component. rsc.orgnih.govoup.com This ability to shift the conformational equilibrium towards the parallel form further highlights its strong preference for this specific topology. rsc.orgrsc.org This induction of a parallel fold is a key feature of NMM's interaction with GQs that exist in a dynamic equilibrium of multiple conformations. researchgate.net

Interaction with Telomeric DNA

N-methyl mesoporphyrin IX (NMM) interacts specifically with human telomeric DNA, which has the repeating sequence dAGGG(TTAGGG)3 (often denoted as Tel22). nih.govoup.comacs.org This interaction is characterized by NMM's ability to bind to and stabilize the parallel G-quadruplex (GQ) conformation of Tel22. nih.govoup.com

X-ray crystallography studies have provided detailed insights into this interaction, revealing a 1:1 binding stoichiometry where NMM caps (B75204) the ends of a 5'-5' stacked dimer of parallel-stranded Tel22 quadruplexes. acs.orgrcsb.org In this complex, the NMM macrocycle adapts its geometry to maximize π-π stacking with the terminal G-tetrad of the telomeric GQ. acs.orgrcsb.org The N-methyl group of NMM protrudes into the central channel of the parallel GQ, aligning with the potassium ions that stabilize the structure. acs.orgrcsb.org This specific binding mode is primarily driven by hydrophobic interactions rather than non-specific electrostatic forces. acs.orgrcsb.org

Functionally, NMM's binding to telomeric DNA leads to the stabilization of its parallel GQ structure. nih.govoup.com It has been shown to induce the isomerization of the telomeric DNA from a hybrid conformation to a more parallel structure in the presence of potassium ions. nih.govnih.gov This stabilization of the telomeric G-quadruplex can have biological implications, as the formation of GQs at telomeres is known to inhibit the activity of telomerase, an enzyme often overexpressed in cancer cells. rsc.orgelifesciences.org

Effects on DNA Hybridization Reactions (e.g., dsDNA Duplexes)

N-methyl mesoporphyrin IX (NMM) exhibits remarkable selectivity for G-quadruplex (GQ) DNA structures with negligible interaction with double-stranded DNA (dsDNA) duplexes. researchgate.netrsc.org This high degree of selectivity is a defining characteristic of NMM. researchgate.net The structural features of NMM, particularly the presence of the N-methyl group, create steric hindrance that prevents it from intercalating between the base pairs of a dsDNA duplex. rsc.orgacs.org This steric clash effectively precludes stable binding to the canonical double helix structure. researchgate.netacs.org

As a result, NMM does not interfere with or significantly affect DNA hybridization reactions that lead to the formation of dsDNA duplexes. Its inability to bind to duplex DNA means it does not inhibit the pairing of complementary single strands. This property is in stark contrast to its strong interaction with GQ-forming sequences, where it can bind and stabilize the quadruplex structure. nih.gov The lack of interaction with dsDNA is a critical feature that contributes to NMM's utility as a selective probe for G-quadruplexes in environments where duplex DNA is abundant. oup.com

Protein Binding and Recognition

Mesoporphyrin IX and its derivatives can be recognized and bound by specific proteins, often those involved in heme metabolism and transport. For instance, in the bacterium Porphyromonas gingivalis, which requires exogenous porphyrins for growth, the outer-membrane protein sub-domain HA2 recognizes and binds mesoporphyrin IX, although with a lower affinity compared to protoporphyrin IX. researchgate.net This recognition is crucial for the bacterium's ability to acquire essential porphyrins. researchgate.net The interaction is sensitive to the structure of the porphyrin side chains; derivatization of the propionic acid groups can abolish recognition. researchgate.net

In the context of staphylococcal infections, gallium-mesoporphyrin IX (Ga³⁺MPIX) is recognized by the iron-regulated surface determinant (Isd) systems of Staphylococcus aureus, which are normally responsible for heme uptake. acs.org This mimicry allows the synthetic porphyrin to be taken up by the bacteria. Similarly, the heme-binding protein HmuY from P. gingivalis can bind iron(III) mesoporphyrin IX. researchgate.net

Furthermore, porphyrins like protoporphyrin IX, a close structural relative of mesoporphyrin IX, can bind to proteins and, under certain conditions, induce protein aggregation. biorxiv.org This process is thought to be a mechanism of cytotoxicity in diseases known as porphyrias, where porphyrins accumulate. biorxiv.org The binding of protoporphyrin IX to proteins like albumin is also a significant interaction, with albumin acting as a carrier and potentially modulating the porphyrin's activity. biorxiv.org

In biotechnological applications, the binding of N-methyl mesoporphyrin IX to G-quadruplex sequences formed on DNA is utilized in assays to detect protein-DNA interactions. For example, in a method for detecting transcription factors, the binding of the protein to its DNA target site protects a nearby region, allowing for a subsequent amplification reaction that generates G-quadruplexes. The fluorescence of NMM upon binding to these G-quadruplexes serves as the detection signal, indirectly reporting the presence of the protein. rsc.org

Table 2: Compound Names Mentioned in the Article

Compound Name
N-Methyl Mesoporphyrin IX
Mesoporphyrin IX
Gallium-Mesoporphyrin IX
Protoporphyrin IX
Iron(III) Mesoporphyrin IX
c-Myc
Tel22
TOxaPy
TMPyP4
Cisplatin
Oridonin
Pyoverdine
Codeine
Hemin (B1673052)
Deuteroheme
Mesoheme
Protoheme
Chlorin E4
Hematoporphyrin
Deuteroporphyrin (B1211107) IX
Coproporphyrin isomers
Heme
ZnPPIX
ATP
N-Methyl Protoporphyrin IX
Fe(II)PPIX

Binding to Heme-Binding Proteins (e.g., HmuY by Iron(III) Mesoporphyrin IX)

The interaction between mesoporphyrin IX derivatives and heme-binding proteins is a critical area of study, particularly in understanding bacterial heme acquisition systems. One of the most well-characterized examples is the binding of iron(III) mesoporphyrin IX (mesoheme) to the HmuY hemophore of the periodontal pathogen Porphyromonas gingivalis. nih.govasm.org This bacterium is unable to synthesize its own heme and must acquire it from the host, a process in which the HmuY protein plays a pivotal role. plos.org

Spectroscopic studies have demonstrated that, similar to the native iron(III) protoporphyrin IX (protoheme), iron(III) mesoporphyrin IX enters the heme-binding cavity of HmuY. nih.gov The iron center of mesoheme is coordinated by two histidine residues, His134 and His166, in a manner analogous to how protoheme binds. nih.govplos.org This binding is crucial for the subsequent transfer of heme to the HmuR receptor, another component of the heme uptake system in P. gingivalis. researchgate.net

Research has also explored the binding of other metallated derivatives of protoporphyrin IX to HmuY, revealing different coordination modes. For instance, while iron(III) protoporphyrin IX utilizes both His134 and His166, gallium(III) and zinc(II) protoporphyrin IX only coordinate with His166. rsc.orgrsc.org Despite these variations, the binding of these non-iron metalloporphyrins to HmuY is stable. rsc.org The ability of HmuY to bind various metalloporphyrins, including iron(III) mesoporphyrin IX, highlights its specificity and adaptability in sequestering different forms of heme-like molecules. nih.govresearchgate.net

CompoundHmuY BindingCoordination ResiduesReference
Iron(III) Mesoporphyrin IXYesHis134 and His166 nih.gov
Iron(III) Protoporphyrin IXYesHis134 and His166 nih.govplos.org
Iron(III) Deuteroporphyrin IXYesHis134 and His166 nih.gov
Gallium(III) Protoporphyrin IXYesHis166 rsc.orgrsc.org
Zinc(II) Protoporphyrin IXYesHis166 rsc.orgrsc.org

Interactions with Hemoproteins

Mesoporphyrin IX and its metallated derivatives can interact with a variety of hemoproteins, which are proteins containing a heme prosthetic group. wikipedia.org These interactions can modulate the structure and function of the hemoproteins. Hemoproteins are involved in diverse biological processes, including oxygen transport (hemoglobin and myoglobin), electron transfer (cytochromes), and catalysis (peroxidases and catalases). wikipedia.org

The reconstitution of hemoproteins with metalloporphyrin analogues, including derivatives of mesoporphyrin IX, is a common experimental strategy to probe their mechanisms. frontierspecialtychemicals.com By replacing the native iron-protoporphyrin IX (heme) with other metalloporphyrins, researchers can create synthetic metalloenzymes with altered or novel catalytic activities. mdpi.com For example, substituting the heme in myoglobin (B1173299) with manganese protoporphyrin IX confers oxidative reactivity that is not present in the native protein. mdpi.com

Studies on the interaction of protoporphyrin IX with hemoglobin and myoglobin have shown that it can form ground-state complexes with these proteins. ias.ac.in This interaction can lead to conformational changes in the proteins and affect their functions, such as oxygen binding. ias.ac.in While specific studies focusing solely on mesoporphyrin IX's interaction with a broad range of hemoproteins are less common, the principles derived from protoporphyrin IX studies are generally applicable due to their structural similarities. The primary difference lies in the ethyl groups of mesoporphyrin IX versus the vinyl groups of protoporphyrin IX.

General Biological Activity Mechanisms

Iron Metabolism Disruption via Metalloporphyrin Mimicry (e.g., Gallium Mesoporphyrin IX)

A key mechanism of action for certain mesoporphyrin IX derivatives is the disruption of iron metabolism through mimicry. acs.orgnih.gov Pathogenic bacteria have evolved sophisticated systems to acquire iron, an essential nutrient, from their host. asm.org Many of these systems are designed to recognize and transport heme. asm.org Metalloporphyrins that are structurally similar to heme but contain a different metal ion can act as "Trojan horses." acs.orgresearchgate.net

Gallium(III) mesoporphyrin IX (Ga-MPIX) is a prime example of this mimicry. acs.orgnih.gov Gallium(III) shares similar physicochemical properties with iron(III), allowing it to be recognized and taken up by bacterial heme transport systems, such as the Isd system in Staphylococcus aureus. acs.orgnih.govresearchgate.net Once inside the bacterial cell, the gallium cannot be utilized in the same way as iron. Instead, it interferes with essential iron-dependent metabolic pathways, leading to growth inhibition. acs.orgasm.org

This strategy of using non-iron metalloporphyrins to disrupt iron/heme acquisition and metabolism has been explored as a potential antimicrobial approach. asm.orgmdpi.com The effectiveness of this approach relies on the ability of the metalloporphyrin to be taken up by the bacteria and its subsequent interference with vital cellular processes that depend on iron. asm.org Research has shown that gallium mesoporphyrin IX can delay staphylococcal growth in a light-independent manner by blocking heme metabolism. acs.org

MetalloporphyrinMechanismTarget Organism ExampleReference
Gallium(III) Mesoporphyrin IXIron metabolism disruption via mimicry of hemeStaphylococcus aureus acs.orgnih.gov
Gallium(III) Protoporphyrin IXIron metabolism disruption via mimicry of hemePorphyromonas gingivalis, Acinetobacter baumannii, Pseudomonas aeruginosa rsc.orgasm.org

Reactive Oxygen Species (ROS) Generation Mechanisms in Photodynamic Research

Mesoporphyrin IX and its derivatives are effective photosensitizers, a property exploited in photodynamic therapy (PDT) research. acs.orgnih.gov The fundamental mechanism of PDT involves the generation of cytotoxic reactive oxygen species (ROS) upon activation of a photosensitizer with light of a specific wavelength. researchgate.netnih.gov

The process begins with the photosensitizer, such as mesoporphyrin IX, absorbing light energy, which elevates it from its ground state to an excited singlet state. nih.gov It then undergoes a process called intersystem crossing to a more stable, longer-lived excited triplet state. nih.govmdpi.com From this triplet state, the photosensitizer can transfer its energy to molecular oxygen (O₂), which is naturally present in cells. csic.es

This energy transfer can occur through two main pathways:

Type I Reaction: The excited photosensitizer reacts directly with a substrate to produce radicals, which can then react with oxygen to form ROS such as superoxide, hydrogen peroxide, and hydroxyl radicals. mdpi.com

Type II Reaction: The excited photosensitizer transfers its energy directly to molecular oxygen, converting it into the highly reactive singlet oxygen (¹O₂). mdpi.comcsic.es Singlet oxygen is a major cytotoxic agent in PDT, causing damage to cellular components like lipids, proteins, and nucleic acids, ultimately leading to cell death. researchgate.net

Gallium mesoporphyrin IX has been shown to have dual functionality, acting both as an iron metabolism disruptor and as a photosensitizer for antimicrobial photodynamic inactivation (aPDI). acs.orgnih.gov Upon excitation with light, it can induce significant bacterial photodestruction through the generation of ROS. acs.orgnih.govresearchgate.net

PhotosensitizerMechanismGenerated SpeciesApplication AreaReference
Mesoporphyrin IX (as part of a broader class)Photodynamic Action (Type I & II)Singlet oxygen, superoxide, hydroxyl radicalsPhotodynamic Therapy Research researchgate.netspiedigitallibrary.org
Gallium Mesoporphyrin IXPhotodynamic ActionReactive Oxygen Species (ROS)Antimicrobial Photodynamic Inactivation acs.orgnih.govresearchgate.net
Protoporphyrin IXPhotodynamic Action (Type I & II)Singlet oxygen, superoxide, hydrogen peroxide, hydroxyl radicalsPhotodynamic Therapy researchgate.netmdpi.comcsic.es

Cellular and Subcellular Studies of Mesoporphyrin Ix

Cellular Uptake Mechanisms

The entry of Mesoporphyrin IX (MPIX) into cells is a multifaceted process involving both passive diffusion and regulated, carrier-mediated transport. The precise mechanism can be influenced by the specific cell type and the molecular form of the porphyrin.

Investigation of Transport Pathways: Diffusion vs. Carrier-Mediated Processes

The debate between passive diffusion and carrier-mediated transport for porphyrin uptake has been a subject of scientific inquiry. While some early studies suggested that heme, a structurally similar molecule, traverses cell membranes by diffusion, this was observed using a chemically modified form of heme that may have altered its properties. physiology.org More recent evidence strongly supports the existence of regulated, carrier-mediated processes for the uptake of heme and its analogs, including MPIX. physiology.org

Carrier-mediated transport involves the use of membrane proteins to facilitate the movement of substances across the cell membrane. uoanbar.edu.iqresearchgate.netunimed.edu.ng This type of transport can be either active, requiring energy to move a substance against its concentration gradient, or facilitated, moving it down a concentration gradient. uoanbar.edu.iqunimed.edu.ngpressbooks.pub Studies using Zinc Mesoporphyrin (ZnMP), a fluorescent analog of heme, have shown that its uptake is a regulated, carrier-mediated process. physiology.org This is supported by observations of temperature dependence and saturation kinetics, which are characteristic of carrier-mediated transport rather than simple diffusion. physiology.orgpressbooks.pub

Passive diffusion, on the other hand, is the movement of substances across the membrane without the help of transport proteins, driven by the concentration gradient. uoanbar.edu.iqunimed.edu.ng While some degree of passive diffusion for lipophilic molecules like porphyrins is possible, the collective evidence points towards carrier-mediated pathways being the predominant mechanism for efficient cellular accumulation of Mesoporphyrin IX and its derivatives. physiology.orgacs.org

Role of Efflux Pumps and Modulators in Cellular Accumulation

Cellular accumulation of Mesoporphyrin IX is not only determined by uptake but also by efflux, the active removal of substances from the cell. Efflux pumps, such as P-glycoprotein (P-gp) and other ATP-binding cassette (ABC) transporters, play a crucial role in this process by pumping exogenous molecules out of the cell, thereby reducing their intracellular concentration. mdpi.comjksus.org

In some bacterial species, specific efflux transporters that modulate intracellular heme and protoporphyrin IX levels have been identified. plos.org For instance, in Streptococcus agalactiae, two co-regulated efflux transporters are responsible for maintaining intracellular heme homeostasis. plos.org Inactivation of these pumps leads to increased intracellular accumulation of porphyrins. plos.org Similarly, in Staphylococcus aureus, the HrtAB efflux pump is involved in heme detoxification. nih.gov

Modulators of these efflux pumps can be used to enhance the intracellular accumulation of porphyrins. Verapamil (B1683045), a known inhibitor of P-glycoprotein, has been shown to block the efflux of certain photosensitizers, leading to their increased accumulation. mdpi.comcapes.gov.br However, the effect of such modulators can be cell-type specific. mdpi.com For example, while verapamil increased photosensitizer accumulation in E. coli, it led to reduced accumulation in S. aureus under certain conditions. mdpi.com The use of efflux pump inhibitors represents a strategy to overcome resistance and enhance the efficacy of porphyrin-based applications by increasing their intracellular concentration. jksus.org

Intracellular Localization Studies (e.g., Cytoplasmic Uptake, Nuclear Sparing)

Once inside the cell, Mesoporphyrin IX and its analogs exhibit specific patterns of subcellular distribution. Fluorescence microscopy studies using Zinc Mesoporphyrin (ZnMP) have consistently shown a diffuse cytoplasmic accumulation with distinct nuclear sparing in various cell lines, including intestinal and hepatic cells. physiology.org This means the compound spreads throughout the cytoplasm but does not enter the nucleus. physiology.orgacademie-sciences.fr

This cytoplasmic fluorescence is consistent with the binding of the porphyrin to known cytoplasmic heme-binding proteins. physiology.org The localization is often described as granular or vesicular, suggesting accumulation within specific organelles. academie-sciences.frrsc.org Studies with other porphyrins have shown localization in the endoplasmic reticulum, Golgi apparatus, lysosomes, and mitochondria. rsc.orgmdpi.com The precise localization can influence the molecule's biological effects, as the primary targets of any subsequent action, such as in photodynamic therapy, will be in close proximity to where the photosensitizer accumulates. mdpi.com

The sparing of the nucleus is a significant observation, indicating that Mesoporphyrin IX does not directly interact with the genetic material of the cell under normal uptake conditions. physiology.orgacademie-sciences.fr

Time-Dependent and Concentration-Dependent Accumulation Kinetics

The cellular accumulation of Mesoporphyrin IX and related porphyrins is a dynamic process that depends on both the incubation time and the extracellular concentration of the compound. plos.orgspiedigitallibrary.org

Time-Dependence: Studies have demonstrated that the intracellular concentration of porphyrins increases over time, eventually reaching a saturation point. physiology.orgplos.org For example, the uptake of Zinc Mesoporphyrin (ZnMP) was shown to be time-dependent, with uptake saturating over time. physiology.org Similarly, studies with other photosensitizers like hypericin (B1674126) in medulloblastoma cell lines showed a rapid increase in fluorescence within the first few hours of incubation. plos.org The time to reach maximum accumulation can vary depending on the cell type and the specific porphyrin derivative. spiedigitallibrary.org

Concentration-Dependence: The uptake of Mesoporphyrin IX analogs is also dose-dependent. physiology.org Increasing the extracellular concentration generally leads to a higher intracellular accumulation, up to a point where the transport system becomes saturated. physiology.orgspiedigitallibrary.orgresearchgate.net At this saturation point, the rate of uptake no longer increases with a further increase in the external concentration, a hallmark of carrier-mediated transport. uoanbar.edu.iqpressbooks.pub This saturation phenomenon has been observed in studies with ZnMP in various cell lines. physiology.org

Heme Competition Studies in Cellular Uptake

To further elucidate the transport mechanism of Mesoporphyrin IX, competition studies with heme are often performed. These studies investigate whether Mesoporphyrin IX and heme utilize the same cellular uptake machinery.

Research has shown that the uptake of Zinc Mesoporphyrin (ZnMP) is significantly inhibited by the presence of heme. physiology.org This competitive inhibition strongly suggests that ZnMP and heme share a common, carrier-mediated transport system. physiology.org When both molecules are present, they compete for binding to the same transporter protein, leading to a reduced uptake of the fluorescent analog. physiology.org

Similar competitive effects have been observed in other organisms and with other heme analogs. For instance, in Trypanosoma cruzi, the uptake of heme was significantly decreased when the cells were pre-treated with Palladium Mesoporphyrin IX (PdMPIX) or Zinc Mesoporphyrin IX (ZnMPIX), indicating they are likely imported by the same transport system. conicet.gov.ar These findings provide compelling evidence for a specific and regulated pathway for the cellular uptake of heme and its structural analogs like Mesoporphyrin IX.

Cellular Model Systems for Mesoporphyrin IX Research

A variety of cellular model systems are employed in the research of Mesoporphyrin IX to investigate its biochemical and photophysical properties. The choice of cell line is often guided by the specific research question, such as studying uptake mechanisms in different tissues or evaluating its efficacy in cancer models.

Commonly used human cell lines include:

Intestinal cell lines: Caco-2 and I-407 are used to model the intestinal epithelium and study heme and Mesoporphyrin IX uptake from a dietary perspective. physiology.org

Hepatocyte cell lines: HepG2 cells are a model for liver cells and are used to investigate hepatic uptake and metabolism of porphyrins. physiology.org

Cancer cell lines: A wide array of cancer cell lines have been used, including:

Human lung adenocarcinoma (A549) and human mucoepidermoid carcinoma (NCI-H292) to study the effects on lung cancer. mdpi.com

Medulloblastoma cell lines (D283 Med, Daoy, D341 Med) to investigate potential therapeutic applications in brain tumors. plos.org

Glioblastoma cell lines (U373 MG, U87MG) for research into brain cancer therapies. researchgate.netnih.gov

Breast cancer cells (T47D) and ovarian cancer cells (OV2774). nih.gov

Prostate cancer cells (PC3). researchgate.net

Human carcinoma HEp2 cells. researchgate.net

Human melanoma cell line (A375). mdpi.com

Non-malignant cell lines: Human bronchial epithelial cells (BEAS-2B) are often used as a non-cancerous control in cancer studies. mdpi.com

In addition to human cell lines, research has also utilized cells from other organisms:

Bacterial cells: Staphylococcus aureus and its mutants are used to study uptake and efflux mechanisms, particularly in the context of antimicrobial applications. nih.govacs.org

Protozoan parasites: Trypanosoma cruzi epimastigotes are used to investigate heme uptake pathways in parasites. conicet.gov.ar

Arthropod cells: Primary cultures of digest cells from the cattle tick Boophilus microplus serve as a model to study the intracellular trafficking of heme in organisms that process large amounts of blood. biologists.com

These diverse cellular models provide valuable platforms to dissect the complex interactions of Mesoporphyrin IX at the cellular and subcellular levels.

Interactive Data Table: Cellular Uptake Kinetics of Porphyrins

Cell LinePorphyrinIncubation TimeConcentrationKey FindingReference
Caco-2, I-407, HepG2Zinc MesoporphyrinVariableVariableUptake is time-dependent, concentration-dependent, and saturates over time. physiology.org
Medulloblastoma (D283 Med, Daoy, D341 Med)HypericinUp to 6 hours2.5 µM, 10 µMTime- and concentration-dependent accumulation observed. plos.org
PC3, U87MG5-ALA-derived PpIX4 and 24 hoursVariableConcentration-dependent accumulation, with optimal concentrations identified. researchgate.net
Tumor cellsALA, MAL, HAL-derived PpIXUp to 30 hoursVariablePeak fluorescence reached at different times depending on the pro-drug and concentration. spiedigitallibrary.org

Interactive Data Table: Cellular Model Systems in Mesoporphyrin IX Research

Cell LineOrganismTissue/Cell TypeResearch FocusReference
Caco-2HumanIntestinal EpitheliumHeme/MPIX uptake physiology.org
HepG2HumanLiver HepatocyteHeme/MPIX uptake physiology.org
A549HumanLung AdenocarcinomaCancer therapy mdpi.com
D283 MedHumanMedulloblastomaPhotodynamic therapy plos.org
S. aureusBacterium-Antimicrobial photodynamic inactivation, efflux pumps nih.govacs.org
T. cruziProtozoan-Heme uptake conicet.gov.ar
B. microplus digest cellsTickDigestiveHeme trafficking biologists.com

Leukemia Cell Lines (e.g., L1210 Cells)

Murine leukemia L1210 cells have been instrumental in studying the cytotoxic effects of Mesoporphyrin IX, particularly in the context of photodynamic therapy (PDT). When combined with light, Mesoporphyrin IX induces cytotoxicity in L1210 cells, leading to membrane damage and a loss of viability. nih.gov Research has focused on understanding the transport and cellular localization of this porphyrin. nih.gov

Studies have revealed a two-phase accumulation process. Initially, Mesoporphyrin IX rapidly accumulates in a relatively hydrophilic cellular environment. nih.gov From this location, it can effectively catalyze light-induced inhibition of cellular processes, such as the transport of the amino acid cycloleucine. nih.gov This initial accumulation is transient, as washing the cells can quickly deplete the drug from this hydrophilic region. nih.gov

With longer incubation periods, Mesoporphyrin IX transitions to more hydrophobic locations within the cell. nih.gov From these hydrophobic sites, the drug is not easily washed away. However, the efficiency of light-catalyzed damage to membrane transport is comparatively lower from these loci. nih.gov This behavior is consistent with the hydrophobic nature of Mesoporphyrin IX. nih.gov Other porphyrins, such as deuteroporphyrin (B1211107) IX, have also been shown to be potent photosensitizers in L1210 cells, with their initial site of action being at or near the cell surface. nih.gov The binding of the porphyrin to the cell surface is a crucial first step for cytotoxicity. nih.gov

Further research has explored the induction of apoptosis and autophagy in L1210 cells by sonodynamic therapy (SDT) using Protoporphyrin IX, a structurally related porphyrin, as a sonosensitizer. daneshyari.com This suggests that porphyrins can induce different forms of cell death depending on the therapeutic modality.

Intestinal and Hepatic Cell Lines (e.g., Caco-2, I-407, HepG2)

The study of Mesoporphyrin IX and its analogs in intestinal and hepatic cell lines has been crucial for understanding heme uptake and transport. A fluorescent heme analog, zinc mesoporphyrin (ZnMP), has been validated for quantifying cellular heme uptake in human intestinal (Caco-2, I-407) and hepatic (HepG2) cell lines. physiology.orgresearchgate.net

These studies demonstrated that all three cell lines take up ZnMP, with the compound localizing in the cytoplasm while sparing the nucleus. physiology.org The uptake process was found to be:

Dose-dependent : Increased concentrations of ZnMP led to greater uptake. physiology.org

Time-dependent : Uptake saturated over time. physiology.org

Temperature-dependent : Indicating an active, regulated process rather than passive diffusion. physiology.org

Inhibited by heme : Competition with heme reduced ZnMP uptake, confirming that it utilizes a heme transport mechanism. physiology.org

These findings provide strong evidence for a regulated, carrier-mediated process for heme uptake in these cell lines. physiology.orgresearchgate.net The Caco-2 cell line, in particular, is a well-established model for the small intestinal epithelium. washington.edu

Cell LineTypeKey Findings with Mesoporphyrin IX Analog (ZnMP)
Caco-2 Human colorectal adenocarcinomaDemonstrates dose-dependent, time-dependent, temperature-dependent, and heme-inhibitable uptake of ZnMP. physiology.org
I-407 Human fetal intestinal epithelialShows uptake of ZnMP, indicating a functional heme transport system in non-cancerous intestinal cells. physiology.org
HepG2 Human hepatomaExhibits uptake of ZnMP, confirming heme transport capabilities in hepatic cells. physiology.org

Cyanidium caldarium for Pigment Synthesis Research

The unicellular rhodophyte Cyanidium caldarium has been a valuable model organism for investigating the biosynthesis of pigments, particularly phycocyanin. Studies using N-methyl mesoporphyrin IX (NMMP), a derivative of Mesoporphyrin IX, have provided critical insights into this pathway. nih.gov

NMMP acts as a specific inhibitor of ferrochelatase, the enzyme responsible for inserting iron into protoporphyrin IX to form heme. nih.gov In experiments with C. caldarium, NMMP exhibited a dose-dependent inhibitory effect on the synthesis of phycocyanin, a key light-harvesting pigment in this alga. nih.gov Conversely, the synthesis of chlorophyll (B73375) was unaffected by NMMP. nih.gov

This selective inhibition of phycocyanin synthesis, coupled with the observed accumulation of intracellular protoporphyrin, strongly supports the hypothesis that heme is a direct precursor to the phycobilins, the chromophores of phycocyanin. nih.govworldscientific.com These findings demonstrate that the pathway to phycocyanobilin (the specific phycobilin (B1239373) in phycocyanin) branches off from the main porphyrin synthesis pathway at the level of heme. capes.gov.br Earlier studies with C. caldarium had already identified the excretion of various porphyrins, including protoporphyrin, when cells were supplied with the precursor delta-aminolevulinic acid. nih.gov

Bacterial Strains (e.g., Staphylococcus aureus, Acinetobacter baumannii) for Antimicrobial Studies

Mesoporphyrin IX, particularly in its gallium-complexed form (Ga³⁺MPIX), has been investigated for its antimicrobial properties, especially against multidrug-resistant (MDR) bacteria like Staphylococcus aureus and Acinetobacter baumannii. nih.gov This research leverages a "Trojan Horse" strategy, where the gallium porphyrin mimics heme and is taken up by bacterial heme acquisition systems. nih.gov

Once inside the bacterial cell, Ga³⁺MPIX has a dual-action mechanism:

Iron Metabolism Disruption : The gallium ion disrupts iron-dependent metabolic pathways, inhibiting bacterial growth. nih.gov

Photosensitization : Upon exposure to light, Ga³⁺MPIX acts as a photosensitizer, generating reactive oxygen species (ROS) that lead to cell death in a process known as antimicrobial photodynamic inactivation (aPDI). nih.govacs.org

Studies have shown that Ga³⁺MPIX is effective against various strains of S. aureus, including methicillin-resistant S. aureus (MRSA) and clinical isolates with MDR phenotypes. nih.gov The efficacy of aPDI with Ga³⁺MPIX can be influenced by the expression of heme transport systems in the bacteria. nih.gov Similarly, gallium protoporphyrin IX has shown activity against A. baumannii. frontiersin.orgfrontiersin.org The use of porphyrins like protoporphyrin IX and methylene (B1212753) blue in aPDT has also been shown to be effective in eradicating A. baumannii biofilms. researchgate.net

Bacterial StrainKey Findings with Gallium Mesoporphyrin IX (Ga³⁺MPIX)
Staphylococcus aureus Ga³⁺MPIX acts as a photosensitizer for aPDI and disrupts iron metabolism. nih.gov Effective against MRSA and other MDR strains. nih.gov
Acinetobacter baumannii Gallium porphyrins show antimicrobial activity. frontiersin.org Porphyrin-based aPDT can eradicate biofilms. researchgate.net

Chinese Hamster Ovary (CHO-K1) Cells for Precursor Uptake Studies

Chinese Hamster Ovary (CHO) cells, specifically the CHO-K1 line, are a cornerstone of biopharmaceutical production and are also used in fundamental cell biology research. nih.gov In the context of porphyrin-related studies, they have been utilized to investigate the biosynthesis of phospholipids, which are essential components of cell membranes where some porphyrin-mediated processes occur.

For instance, studies on a phosphatidylserine-requiring mutant of CHO cells have elucidated the pathways for phosphatidylserine (B164497) synthesis, demonstrating that phosphatidylcholine and phosphatidylethanolamine (B1630911) serve as precursors. nih.gov When CHO-K1 cells were cultured with radiolabeled phosphatidylcholine, the parent cells accumulated radioactive phosphatidylserine, while the mutant cells did not, providing genetic evidence for this pathway. nih.gov While not directly involving Mesoporphyrin IX, this research into membrane precursor uptake and synthesis in CHO-K1 cells provides a foundational understanding of the cellular environment where porphyrins localize and exert their effects. nih.govetsu.edu CHO-K1 cells are also known to express genes like insulin-like growth factor-1 (IGF-1), which is involved in cell proliferation and apoptosis inhibition, processes that can be modulated by porphyrin-based therapies. ajol.info

Mammalian Cells (e.g., HaCaT keratinocytes) for Photodynamic Studies

Human keratinocyte cell lines, such as HaCaT, are widely used for in vitro photodynamic studies, often as a model for skin cells. acs.orgnih.gov These studies frequently involve the use of a precursor molecule like 5-aminolevulinic acid (ALA), which is converted by cells into the photosensitizer protoporphyrin IX (PpIX), a compound closely related to Mesoporphyrin IX. nih.govnih.govmdpi.com

Research using HaCaT cells has shown that photodynamic therapy can induce the release of microvesicle particles (MVPs) in a dose- and time-dependent manner. nih.gov This suggests a novel pathway involved in the biological effects of PDT, such as immunosuppression. nih.gov

Furthermore, studies with gallium mesoporphyrin IX (Ga³⁺MPIX) on HaCaT cells have been conducted to assess its cytotoxicity and phototoxicity on non-cancerous mammalian cells. acs.org These experiments are crucial for evaluating the safety profile of potential antimicrobial photodynamic agents. The results indicated that Ga³⁺MPIX, either alone or under photodynamic treatment, does not cause extensive or prolonged cytotoxicity to human keratinocytes at concentrations effective against bacteria. acs.org

Cell LineStudy TypeKey Findings
HaCaT Photodynamic TherapyPDT induces the release of microvesicle particles. nih.gov
HaCaT Cytotoxicity AssayGallium Mesoporphyrin IX (Ga³⁺MPIX) does not exhibit significant cytotoxicity or phototoxicity at antimicrobial-effective concentrations. acs.org

In Vitro Models of Blood-Brain Barrier for Transport Research

A significant challenge in treating neurological diseases is the transport of therapeutic agents across the blood-brain barrier (BBB). acs.orgnih.gov In vitro models of the BBB, often using brain endothelial cell lines like bEnd.3, are employed to assess the ability of drugs to penetrate into the central nervous system. acs.orgnih.gov

Mesoporphyrin IX has been a key component in this area of research, where it is conjugated to peptide shuttles designed to facilitate BBB translocation. acs.orgnih.gov These peptide-porphyrin conjugates (PPCs) are synthesized and then tested for their ability to cross a monolayer of bEnd.3 cells in a transwell setup. acs.orgnih.gov

Studies have shown that several conjugates of Mesoporphyrin IX with different peptide shuttles can achieve significant BBB translocation in these in vitro models. acs.org For example, conjugates designated MP-P5, P4-MP, and P4-L-MP were effective at crossing the BBB model while also demonstrating low cytotoxicity to the endothelial cells and possessing anti-HIV activity. europa.eu This research highlights the potential of using Mesoporphyrin IX as a payload for brain-targeting drug delivery systems. acs.orgnih.gov

In Vitro Biological Assays

Assays for Enzyme Activity (e.g., Heme Oxygenase, Ferrochelatase, ATPase)

Mesoporphyrin IX and its metallated derivatives are significant modulators of key enzymes in the heme biosynthetic pathway.

Heme Oxygenase (HO) : Tin (IV) Mesoporphyrin IX (Sn-MPIX) is a potent and competitive inhibitor of heme oxygenase (HO), the enzyme responsible for heme degradation. apexbt.com Studies using rat splenic microsomal heme oxygenase have demonstrated its strong inhibitory effect, with a reported Ki of 0.014 µM. apexbt.com The reduction of the vinyl groups of Sn-protoporphyrin to form Sn-mesoporphyrin significantly boosts its ability to inhibit heme catabolism. apexbt.com Both tin and chromium porphyrins are noted as powerful inhibitors of intestinal heme oxygenase in vitro. nih.gov Oral administration of Cr-mesoporphyrin has also been shown to inhibit intestinal heme oxygenase activity. nih.gov

Ferrochelatase : Ferrochelatase, the enzyme that catalyzes the insertion of iron into protoporphyrin IX to form heme, is competitively inhibited by N-Methyl Mesoporphyrin IX. scbt.comnih.gov This inhibition disrupts the final step of heme biosynthesis. scbt.com Enzymatic activity assays for ferrochelatase often utilize the production of Ni2+-mesoporphyrin IX to screen for inhibitors. arvojournals.org In studies of human ferrochelatase, the M76Y variant showed altered kinetic parameters with a decreased K_M for mesoporphyrin IX (6 µM) compared to the wild-type. portlandpress.com

ATPase : The role of Mesoporphyrin IX derivatives has also been investigated in relation to ATPase activity. Zn(II) Mesoporphyrin IX (ZnMP) specifically activates the mitochondrial transporter ABCB10, leading to a significant increase in its ATPase activity. medchemexpress.com In the context of magnesium chelatase, an enzyme involved in chlorophyll biosynthesis, ATP hydrolysis is an absolute requirement for the insertion of Mg2+ into protoporphyrin IX, a process for which mesoporphyrin can be a substrate analog. pnas.orgportlandpress.com The H-subunit of magnesium chelatase was initially thought to possess ATPase activity, but this was later identified as an artifact from a contaminating protein. nih.gov Studies on the haem detoxification efflux pump in Staphylococcus aureus have indicated that its ATPase component is sensitive to Ga(III)-mesoporphyrin IX-mediated photodynamic inactivation. acs.org

Table 1: Inhibition/Activation Data of Mesoporphyrin IX Derivatives on Enzyme Activity

Compound Enzyme Organism/System Effect Potency (Ki/IC50/Other)
Tin (IV) Mesoporphyrin IX Heme Oxygenase Rat Splenic Microsomes Competitive Inhibition Ki: 0.014 µM apexbt.com
Chromium Mesoporphyrin Heme Oxygenase Rat Intestine Inhibition Not specified nih.gov
N-Methyl Mesoporphyrin IX Ferrochelatase Not specified Competitive Inhibition Not specified scbt.com
Zn(II) Mesoporphyrin IX ABCB10 Human Mitochondrial Activation Significant increase in ATPase activity medchemexpress.com
Ga(III) Mesoporphyrin IX ATPase (Haem efflux pump) S. aureus Impairment via PDI Not specified acs.org

Cellular Proliferation and Viability Assays (e.g., MTT Survival Assay, Real-Time Cell Growth Dynamics)

The effect of Mesoporphyrin IX derivatives on cell survival and growth has been evaluated, particularly in the context of photodynamic therapy (PDT).

MTT Survival Assay : The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is commonly used to assess cell viability following treatment. acs.orgnih.gov In studies with human keratinocyte (HaCaT) cells, Gallium Mesoporphyrin IX (Ga³⁺MPIX) alone showed minimal toxicity, with cell survival rates of 94.7% and 93.7% at 1 µM and 10 µM concentrations, respectively. nih.gov Even under green light irradiation (31.8 J/cm²), the survival remained high at these concentrations (92.9% and 86.9%). nih.gov However, a significant increase in phototoxicity was observed at 100 µM Ga³⁺MPIX under the same light conditions, with cell survival dropping to 36.6%. nih.gov Protoporphyrin IX (PpIX), a related compound, has also been shown to inhibit the proliferation of sarcoma 180 cells in a dose-dependent manner, as measured by MTT assay. karger.comnih.gov

Real-Time Cell Growth Dynamics : Real-time analysis provides a continuous measure of cell proliferation. For HaCaT cells treated with Ga³⁺MPIX, real-time cell growth dynamics were monitored. acs.orgnih.gov Cells were treated with the photosensitizer for 10 minutes, washed, and then either kept in the dark or exposed to 522 nm light (31.8 J/cm²). acs.orgnih.gov This method allows for the dynamic assessment of the impact of the compound and light exposure on cell proliferation over time. nih.gov Similarly, real-time analysis of endogenous protoporphyrin IX fluorescence has been used to study its accumulation kinetics in A431 cells. spiedigitallibrary.org

Table 2: Cellular Viability of HaCaT Cells Treated with Gallium Mesoporphyrin IX (Ga³⁺MPIX)

Treatment Condition Ga³⁺MPIX Concentration (µM) Cell Survival (%)
Dark 1 94.7 nih.gov
Dark 10 93.7 nih.gov
Green Light (31.8 J/cm²) 1 92.9 nih.gov
Green Light (31.8 J/cm²) 10 86.9 nih.gov
Green Light (31.8 J/cm²) 100 36.6 nih.gov

Assays for Photodynamic Inactivation (PDI) Efficacy in Microbial Systems

Photodynamic inactivation (PDI) is a promising antimicrobial strategy that utilizes a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS) that are toxic to microbes. nih.govwikipedia.org The efficacy of Mesoporphyrin IX derivatives in PDI has been demonstrated against various pathogens.

Gallium Mesoporphyrin IX (Ga³⁺MPIX) has shown high efficacy in the photodestruction of multidrug-resistant Staphylococcus aureus (MRSA). acs.orgnih.gov The treatment resulted in a greater than 5-log10 reduction in colony-forming units (CFU/mL) upon excitation with green light. acs.orgnih.gov This effect is attributed to the generation of ROS, which cause multitarget damage to microbial cells. nih.gov PDI is effective against a broad range of microorganisms, including bacteria and fungi, and is less susceptible to the development of resistance compared to traditional antibiotics. wikipedia.orgmdpi.com The efficacy of PDI depends on factors such as photosensitizer concentration, light dose, and the specific microbial strain. wikipedia.orgdcu.ie For instance, Gram-positive bacteria are generally more susceptible to PDI than Gram-negative bacteria. mdpi.com The encapsulation of photosensitizers like Protoporphyrin IX in nanoparticles has been shown to preserve antimicrobial efficacy while reducing photobleaching. csic.es

Table 3: Photodynamic Inactivation of S. aureus with Gallium Mesoporphyrin IX (Ga³⁺MPIX)

Microbial Strain Photosensitizer Light Condition Outcome
Staphylococcus aureus (MRSA) Ga³⁺MPIX Green Light (up to 31.8 J/cm²) >5-log10 reduction in CFU/mL acs.orgnih.gov

Quantification of Intracellular Porphyrin Levels

The effectiveness of porphyrin-based therapies and diagnostics relies on the accumulation of these compounds within target cells. Several methods are employed to quantify intracellular porphyrin levels.

A common method involves cell lysis followed by fluorescence spectrophotometry. nih.gov After incubating cells with the porphyrin, such as Ga³⁺MPIX, the cells are washed and lysed. The fluorescence intensity of the lysate is then measured and compared to a calibration curve to determine the number of photosensitizer molecules accumulated per cell. nih.gov For example, in S. aureus, the intracellular accumulation of Ga³⁺PPIX (a related compound) was found to be iron-dependent, with higher uptake observed in iron-depleted media. nih.gov

Another approach is the extraction of porphyrins using a solvent system, such as methanol-water, followed by fluorometric analysis of the supernatant. mdpi.com This technique has been used to measure intracellular Protoporphyrin IX (PpIX) levels in bladder cancer cells. mdpi.com Flow cytometry is another powerful tool for quantifying intracellular porphyrin fluorescence, providing data on a cell-by-cell basis. csic.esaacrjournals.org This method has been used to measure PpIX accumulation in HaCaT keratinocytes and A549 lung carcinoma cells. csic.esaacrjournals.org These quantitative measurements are crucial for correlating photosensitizer levels with biological effects, such as phototoxicity or fluorescence-guided surgery outcomes. oup.com

Table 4: Methods for Quantifying Intracellular Porphyrins

Method Principle Application Example
Fluorescence Spectrophotometry of Cell Lysate Measures fluorescence of extracted porphyrin against a standard curve. nih.gov Quantification of Ga³⁺MPIX in S. aureus. nih.gov
Solvent Extraction and Fluorometry Extracts porphyrin with a solvent, then measures fluorescence of the extract. mdpi.com Measurement of PpIX in bladder cancer cells. mdpi.com
Flow Cytometry Measures fluorescence of individual cells as they pass through a laser beam. csic.esaacrjournals.org Analysis of PpIX accumulation in keratinocytes and lung cancer cells. csic.esaacrjournals.org
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) Used to quantify metalloporphyrins by measuring the metal ion concentration. oup.com Measurement of Gd concentrations as a proxy for BBB breakdown, correlated with PpIX levels. oup.com

Spectroscopic and Photophysical Characterization in Research

Absorption Spectroscopy

The electronic absorption spectrum of porphyrins is defined by two principal features in the visible and near-ultraviolet regions: the intense Soret band and the weaker Q-bands. scispace.com These arise from π-π* electronic transitions within the porphyrin macrocycle. core.ac.uk

In its free-base form, mesoporphyrin IX typically exhibits a strong Soret band around 400 nm. scispace.com For instance, in aqueous solutions, N-methyl mesoporphyrin IX (NMM), a derivative, shows its major Soret band at 379 nm. nih.gov The Q-bands, which are located at longer wavelengths (typically 500-700 nm), are of lower intensity and are more sensitive to changes in the molecular environment and symmetry of the porphyrin ring. scispace.comnih.gov

The presence of protons on two of the inner nitrogen atoms in the free-base porphyrin reduces its symmetry, leading to a splitting of the Q-bands into four distinct peaks. core.ac.uk Metallation of the porphyrin ring, which increases its symmetry, simplifies the Q-band structure, often resulting in just two bands. scispace.com The specific wavelengths of these bands can vary depending on the solvent and the aggregation state of the porphyrin. For example, protoporphyrin IX, a closely related compound, shows a Soret band at 409 nm in 100 mM HCl, where it exists as a monomer, and at 380 nm at pH 9, where it forms dimers. nih.gov

Table 1: Spectroscopic Absorption Data for Porphyrin Derivatives

Compound Condition Soret Band (nm) Q-Bands (nm) Reference
N-Methyl Mesoporphyrin IX Aqueous solution 379 Not specified nih.gov
N-Methyl Mesoporphyrin IX With Tel22 DNA 399 - nih.gov
Protoporphyrin IX 100 mM HCl (monomer) 409 Two bands nih.gov
Protoporphyrin IX pH 9 (dimer) 380 Not specified nih.gov
Protoporphyrin IX pH 4.5 (H-aggregates) 356, 466 (shoulders) Not specified nih.gov

The absorption spectrum of mesoporphyrin IX is highly sensitive to chemical modifications and interactions with other molecules. The formation of metal complexes or the introduction of substituents can cause significant shifts in the Soret and Q-bands. For example, the insertion of a metal ion into the porphyrin core generally leads to changes in the Q-band region due to increased symmetry. core.ac.ukuj.edu.pl

Furthermore, azomethine derivatives of mesoporphyrin IX palladium complexes have been shown to exhibit a noticeable shift of their UV-Vis absorption spectra to longer wavelengths. researchgate.net This red shift is a common feature upon the formation of complexes and is valuable for applications such as photosensitization. researchgate.net Similarly, interaction with biological macromolecules can induce spectral shifts. When N-methyl mesoporphyrin IX binds to G-quadruplex (GQ) DNA, its Soret band undergoes a significant red shift from 379 nm to 399 nm. nih.gov These shifts provide a powerful tool for studying the binding of porphyrins to various targets.

Fluorescence Spectroscopy

Fluorescence spectroscopy offers another layer of insight into the properties and interactions of mesoporphyrin IX derivatives. The intensity and wavelength of the emitted light can change dramatically upon binding to specific targets, a phenomenon that is exploited in the development of fluorescent probes.

N-methyl mesoporphyrin IX (NMM) is a well-established fluorescent probe that exhibits a "light-up" or "light-switch" effect. nih.govworldscientific.comnih.gov In its free state in aqueous solution, NMM is weakly fluorescent. nih.govnih.gov However, its fluorescence is significantly enhanced upon binding to specific DNA structures known as G-quadruplexes (GQs). nih.govswarthmore.edu This property makes NMM a highly selective tool for detecting and studying these non-canonical DNA structures, which are implicated in various biological processes. nih.govworldscientific.com NMM shows a preference for parallel G-quadruplex structures over antiparallel or hybrid topologies. swarthmore.edumdpi.com

The excitation wavelength for NMM is typically around 399-400 nm, corresponding to the Soret band of the NMM-GQ complex, and its emission peak is observed in the range of 610-614 nm. nih.govmdpi.com

The significant increase in NMM's fluorescence upon binding to G-quadruplexes is attributed to a mechanism involving solvent exclusion and conformational restriction. nih.govswarthmore.edu When NMM binds to the G-quadruplex, likely through π-π stacking with the terminal G-tetrad, it is shielded from the surrounding aqueous environment. medchemexpress.com This protection from the solvent minimizes non-radiative decay pathways, thereby increasing the fluorescence quantum yield and lifetime. nih.govswarthmore.edu

Studies have shown that the fluorescence lifetime of NMM increases upon binding. In the presence of parallel G-quadruplexes, NMM displays a single long lifetime of 6–8 ns, whereas with hybrid and antiparallel G-quadruplexes, two distinct lifetimes are observed (5–7 ns and 1–2 ns). nih.gov This suggests that the degree of protection and the specific binding geometry influence the photophysical properties of NMM. The binding allows NMM to adjust its macrocycle geometry to better match the G-quadruplex structure, further enhancing the fluorescence. medchemexpress.com

A large Stokes shift, which is the difference in wavelength between the maximum of the absorption/excitation and the maximum of the emission, is a highly desirable characteristic for fluorescent probes used in biological imaging. It allows for the effective separation of the excitation and emission signals, reducing background interference and improving the signal-to-noise ratio. acs.org

N-methyl mesoporphyrin IX exhibits a remarkably large Stokes shift of approximately 210 nm (excitation at ~400 nm, emission at ~610 nm). nih.gov This, combined with its red emission, makes it an excellent probe for detecting targets in complex biological environments, such as living cells, where autofluorescence from endogenous molecules can be a significant issue. nih.govnih.govacs.org This large separation between excitation and emission wavelengths minimizes spectral overlap with common cellular fluorophores and other probes, facilitating clearer and more reliable imaging results. acs.org

N-Methyl Mesoporphyrin IX as a Light-Up Probe

Sensitivity to DNA Secondary Structure and GQ Strand Orientation

N-methyl mesoporphyrin IX (NMM), a derivative of mesoporphyrin IX, exhibits remarkable selectivity for a specific non-canonical DNA secondary structure known as a G-quadruplex (GQ). nih.govsemanticscholar.orgswarthmore.edu G-quadruplexes are four-stranded structures formed in guanine-rich regions of DNA, such as those found in telomeres and oncogene promoters. nih.govsemanticscholar.org The interaction of NMM with GQs is highly sensitive to the topology, or the orientation of the strands, within the GQ structure. cityu.edu.hknih.govnist.gov

Research has demonstrated that the fluorescence of NMM is significantly enhanced upon binding to G-quadruplexes, a phenomenon that is not observed with other DNA structures like single-stranded DNA, double-stranded DNA, or i-motifs. nih.govnih.gov This "turn-on" fluorescence makes NMM a valuable probe for detecting the presence of GQs. nih.gov More specifically, the degree of fluorescence enhancement is dependent on the GQ's strand orientation. NMM exhibits a strong preference for parallel-stranded GQs, showing a fluorescence increase of approximately 60-fold. nih.govnist.govnih.gov In contrast, its interaction with hybrid GQs results in a lesser, though still significant, 40-fold increase, while antiparallel GQs induce a much lower fluorescence enhancement of less than 10-fold. nih.govnist.govnih.gov This differential fluorescence response allows researchers to distinguish between different GQ topologies. cityu.edu.hknih.gov

Furthermore, studies have shown that NMM can induce conformational changes in certain G-quadruplex sequences. For instance, it can promote the transition of a mixed-hybrid GQ structure into a parallel-stranded arrangement. nih.govcuny.edu This ability to influence and selectively report on GQ conformation highlights NMM's role as a powerful tool in studying the structural dynamics of these biologically important DNA secondary structures. cuny.edu The N-methyl group is crucial for this selectivity and stabilizing effect, as the unmethylated mesoporphyrin IX does not show the same ability to stabilize GQ DNA. nih.govsemanticscholar.orgoup.com

Interactive Data Table: NMM Fluorescence Enhancement with Different DNA Structures

Time-Resolved Spectroscopy for Reactive Oxygen Species Detection

Time-resolved spectroscopy is a critical technique for detecting and quantifying reactive oxygen species (ROS), particularly singlet oxygen (¹O₂), which is a key cytotoxic agent in photodynamic therapy (PDT). mdpi.comcuni.cz Porphyrins, including derivatives of mesoporphyrin IX, are often used as photosensitizers in PDT. cuni.cz Upon light excitation, the photosensitizer can transfer its energy to molecular oxygen, generating highly reactive singlet oxygen. cuni.czrsc.org

Directly detecting singlet oxygen is challenging due to its very weak luminescence at 1270 nm. mdpi.com However, time-resolved singlet oxygen luminescence detection (TSOLD) systems, often employing sensitive detectors like InGaAs single-photon avalanche diodes, can overcome this challenge. mdpi.com This technique allows for the subtraction of background signals from the photosensitizer's fluorescence and phosphorescence, enabling the fitting of the temporal spectrum to determine the lifetimes of both singlet oxygen and the photosensitizer's triplet state. mdpi.com

The generation of ROS by photosensitizers like protoporphyrin IX (a closely related porphyrin) can be monitored using chemical probes. spiedigitallibrary.org For instance, the oxidation of dihydrorhodamine 123 to fluorescent rhodamine 123 can indicate ROS formation. rsc.org The environment significantly impacts the singlet oxygen signal; for example, increasing the concentration of protoporphyrin IX in various media leads to a higher singlet oxygen luminescence signal. mdpi.com Furthermore, fluorescent probes have been developed that show a significant increase in fluorescence in the presence of singlet oxygen, enabling real-time visualization of its generation within mitochondria during PDT. dojindo.comacs.orggoogle.com

Nuclear Magnetic Resonance (NMR) Studies for Structural Characterization of Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of newly synthesized mesoporphyrin IX derivatives. scirp.orgukm.edu.myscielo.br Due to the complex nature of porphyrin molecules, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques is often employed to unambiguously assign the chemical shifts of all protons and carbons. researchgate.netnih.gov

For instance, in the synthesis of azomethine derivatives of mesoporphyrin IX, both 1D and 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments were used for identification and characterization. researchgate.net Similarly, the structural confirmation of protoporphyrin IX-cobyrinate hybrids involved detailed analysis of ¹H and ¹³C NMR spectra, which showed the characteristic signals for both the cobinamide and the porphyrin moieties. nih.gov

The proton NMR spectra of paramagnetic cobalt(II) mesoporphyrin derivatives show characteristic shifts, such as a peak around 16.07 ppm for the β-pyrrole protons, which confirms the paramagnetic nature of the species. scirp.org The synthesis of various functionalized porphyrins, including those with nitrophenyl and carboxyphenyl substitutions, relies heavily on NMR, along with other techniques like mass spectrometry, to confirm the successful formation of the target compounds. ukm.edu.myscielo.br Despite challenges like aggregation effects that can complicate spectra for water-soluble porphyrins, NMR remains a cornerstone for the structural characterization of this class of compounds. scielo.brnih.gov

Circular Dichroism (CD) Spectroscopy for Conformational Studies

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the conformational changes in chiral molecules and their interactions with other biomolecules. mdpi.comhebmu.edu.cn When an achiral porphyrin like mesoporphyrin IX interacts with a chiral macromolecule such as DNA, an induced CD (ICD) signal can be observed in the Soret absorption region of the porphyrin. mdpi.com The shape and intensity of this ICD signal provide valuable information about the binding mode and the conformational state of the complex. mdpi.com

In the context of mesoporphyrin IX derivatives, CD spectroscopy has been instrumental in studying their interactions with G-quadruplex DNA. cuny.edursc.orgrsc.orgnih.gov For example, studies with N-methyl mesoporphyrin IX (NMM) have used CD spectroscopy to demonstrate its ability to induce a conformational switch in telomeric DNA from a mixed-hybrid structure to a parallel-stranded G-quadruplex. cuny.edursc.orgrsc.org The CD spectra of parallel GQs typically show a characteristic positive peak around 262 nm and a negative peak around 241 nm. plos.org

By associating surface plasmon resonance (SPR) with CD analysis, researchers have confirmed the high selectivity of NMM for the parallel G4 structure and its ability to shift the conformation of hybrid and antiparallel topologies toward the parallel form. rsc.orgrsc.org These chiroptical studies are crucial for understanding the binding mechanisms and for designing porphyrin-based probes that can recognize and report on specific DNA conformations. cuny.edumdpi.com The ability to monitor these conformational changes is vital for elucidating the biological roles of G-quadruplexes and for the development of targeted therapeutics. nih.govsemanticscholar.orgoup.comnih.gov

Advanced Applications and Research Tools Utilizing Mesoporphyrin Ix

Mesoporphyrin IX as a Reference Standard in Porphyrin Analysis

In the field of analytical biochemistry, the accurate quantification of porphyrins is crucial for diagnosing porphyrias and monitoring exposure to toxins like lead. Mesoporphyrin IX serves as a critical reference standard in these analytical methods. ontosight.ai Its stability makes it a reliable compound for calibrating analytical instruments and validating methodologies. frontierspecialtychemicals.com

In chromatographic techniques, such as high-performance liquid chromatography (HPLC), reference standards are essential for the identification and quantification of analytes. A mixed porphyrin reference standard, which can include Mesoporphyrin IX along with compounds like coproporphyrin I and zinc protoporphyrin IX, is used to establish the retention times and response factors for each porphyrin in a sample. researchgate.net For instance, in one liquid chromatography method, a standard containing 0.25 ng of each porphyrin was used for fluorometric detection. researchgate.net The use of such standards allows for the simultaneous measurement of multiple porphyrins in a single, rapid analysis of biological samples like whole blood. researchgate.net The inert nature and established chromatographic behavior of Mesoporphyrin IX contribute to the precision and reliability of these diagnostic tests. csic.es

Development of Mesoporphyrin IX Derivatives as Fluorescent Probes

A significant area of application for Mesoporphyrin IX is in the development of fluorescent probes, primarily through its N-methylated derivative, N-methyl mesoporphyrin IX (NMM). nih.gov NMM is a water-soluble, non-symmetric porphyrin with exceptional optical properties. nih.govresearchgate.net A key feature of NMM is its "light-up" or "turn-on" fluorescence. In an unbound state in aqueous solutions, NMM is weakly fluorescent. nih.gov However, upon binding to specific molecular targets, its fluorescence is dramatically enhanced. nih.govnih.gov This property makes NMM an excellent scaffold for creating highly selective and sensitive fluorescent probes for a variety of biological molecules and processes. nih.govworldscientific.com

The aggregation of amyloid-β (Aβ) peptides is a primary hallmark of Alzheimer's disease. nih.govresearchgate.net Developing probes to monitor this process, especially within living cells, is vital for diagnostics and therapeutic research. nih.gov N-methyl mesoporphyrin IX (NMM) has been identified as a highly effective fluorescent probe for this purpose. nih.govacs.org

NMM is essentially non-fluorescent in aqueous solution or in the presence of monomeric Aβ peptides. nih.gov However, when Aβ peptides aggregate into fibrils, NMM molecules stack with these assemblies, leading to a strong fluorescence emission. nih.gov This turn-on mechanism allows for clear visualization and monitoring of the fibrillation process.

Research has highlighted several advantages of NMM over traditional amyloid dyes like Thioflavin T (ThT). nih.gov NMM possesses a large Stokes shift and a red-shifted fluorescence emission, which minimizes interference from autofluorescence inherent in cellular environments. nih.gov These photophysical properties, combined with its photostability, make NMM an ideal probe for detecting Aβ aggregates in complex biological settings such as cell cultures. nih.gov

Table 1: Comparison of Fluorescent Probes for β-Amyloid Detection

FeatureN-methyl mesoporphyrin IX (NMM)Thioflavin T (ThT)
Signaling Mechanism "Turn-on" fluorescence upon stacking with Aβ assemblies. nih.gov"Turn-on" fluorescence upon binding to β-sheet structures. researchgate.net
Fluorescence Emission Red-shifted emission. nih.govGreen fluorescence emission. nih.gov
Stokes Shift Large. nih.govSmall. nih.gov
Suitability for In Vivo High; avoids overlap with intrinsic cellular fluorescence. nih.govLimited; potential for spectral overlap with cellular components. nih.gov

Derivatives of Mesoporphyrin IX are integral to the design of sophisticated biosensors for detecting heavy metal ions, which are significant environmental and health concerns. These sensors often utilize NMM in conjunction with G-quadruplex (G4) DNA structures. frontiersin.orgnih.gov

For zinc (Zn²⁺) detection, a label-free fluorescent sensor has been developed. nih.gov The mechanism involves a G-quadruplex DNA sequence induced by potassium (K⁺), which binds to NMM and significantly enhances its fluorescence. When Zn²⁺ is introduced, it inserts into the NMM porphyrin ring, which quenches the fluorescence. This "turn-off" signal is directly proportional to the Zn²⁺ concentration, allowing for quantitative detection without altering the G4 structure itself. nih.gov This method has proven effective for quantifying zinc in pharmaceutical samples. nih.gov

For lead (Pb²⁺) detection, a similar G4-based system is used. A K⁺-induced G-quadruplex forms a fluorescent complex with NMM. frontiersin.org The addition of Pb²⁺ ions causes a structural change in the DNA, forming a more stable, non-fluorescent G-quadruplex. This change displaces the NMM or alters its binding mode, leading to a decrease in fluorescence and enabling the detection of Pb²⁺ with a high degree of sensitivity. frontiersin.org

Table 2: Performance of Mesoporphyrin IX-Based Metal Ion Biosensors

AnalyteSensor PrincipleDetection MechanismLimit of Detection (LOD)Reference
Zinc (Zn²⁺) G-quadruplex/NMM complexFluorescence quenching upon Zn²⁺ insertion into NMM. nih.gov0.1 µmol/L nih.gov
Lead (Pb²⁺) G-quadruplex/NMM complexFluorescence decrease due to Pb²⁺-induced DNA structural change. frontiersin.org5 nM frontiersin.org
Mercury (Hg²⁺) G-quadruplex/NMM complexFluorescence decrease due to Hg²⁺-induced DNA structural change. frontiersin.org18.6 nM frontiersin.org
Mercury (Hg²⁺) Dual-mode: CuNCs@Zr-MOF & NMM/G4-DNAzymeFluorescence enhancement of NMM by G4 structure. nih.gov0.59 nM (fluorimetry) nih.gov

The versatile sensing platform combining N-methyl mesoporphyrin IX (NMM) and G-quadruplex (GQ) DNA has been extended to the detection of important small organic molecules. worldscientific.com Reviews of the field consistently report the application of NMM-GQ complexes in the development of biosensors for analytes such as adenosine (B11128) triphosphate (ATP) and various pesticides. nih.govresearchgate.netnih.govworldscientific.com The detection of these molecules is critical in biomedical research and for ensuring food safety. mdpi.com These biosensors typically leverage the specific interactions between a target molecule and a DNA aptamer, which can induce a structural change in the G-quadruplex, thereby modulating the fluorescence of the bound NMM. worldscientific.commdpi.com

The remarkable selectivity of N-methyl mesoporphyrin IX (NMM) for specific DNA structures forms the basis of its use as a DNA biosensor. nih.gov NMM's fluorescence is highly sensitive to the secondary structure of DNA. It exhibits a significant fluorescence increase—up to 60-fold—when it binds to parallel-stranded G-quadruplexes (GQs). nih.gov This effect is less pronounced with other structures, making NMM an excellent "turn-on" fluorescent probe for detecting and differentiating G-quadruplex conformations. nih.gov This capability is maintained even in the presence of a large excess of duplex DNA, highlighting its high selectivity. nih.gov

The applications of NMM-GQ complexes also include the development of biosensors for proteins. researchgate.netnih.govworldscientific.com In these systems, the interaction of a target protein with a specific G-quadruplex-forming aptamer can alter the GQ structure or its accessibility to NMM, resulting in a measurable change in the fluorescence signal. researchgate.net

Table 3: Fluorescence Enhancement of NMM with Different DNA Structures

DNA StructureFold Increase in NMM FluorescenceReference
Parallel-stranded GQs ~60-fold nih.gov
Hybrid GQs ~40-fold nih.gov
Antiparallel GQs < 10-fold nih.gov
Single-stranded DNA No significant change nih.gov
Duplex DNA No significant change nih.gov
i-motif No significant change nih.gov

G-quadruplex (GQ) structures, formed in guanine-rich regions of DNA, are implicated in fundamental biological processes such as the regulation of gene expression and the maintenance of telomere integrity. researchgate.netoup.com N-methyl mesoporphyrin IX (NMM) is a powerful tool for studying the in vivo roles of these structures due to its unparalleled selectivity for G-quadruplex DNA. nih.govresearchgate.net

By selectively binding to and stabilizing GQ structures, NMM allows researchers to probe their function. For example, studies on human telomeric DNA have shown that NMM preferentially binds and stabilizes its parallel G-quadruplex conformation. oup.com This interaction can be used to investigate the role of GQs at telomere caps (B75204). oup.com

Further research has utilized NMM to elucidate the roles of GQs in genome regulation. researchgate.net

In Yeast (Saccharomyces cerevisiae): Treatment with NMM inhibited the growth rate and led to the differential regulation of genes associated with chromatin and telomere structure. nih.gov

In Maize (Zea mays): Applying NMM to seedlings affected the transcription of certain long terminal repeat retrotransposons, suggesting that G-quadruplexes may influence genome dynamics by regulating these genetic elements. nih.govresearchgate.net

These studies demonstrate that NMM is an invaluable probe, providing substantial evidence that G-quadruplex forming nucleic acids have significant and diverse biological roles. researchgate.net

Applications in Antimicrobial Photodynamic Inactivation (aPDI) Research

Antimicrobial photodynamic inactivation (aPDI) is an emerging alternative for eradicating pathogenic microorganisms, including those resistant to multiple drugs. nih.govfrontiersin.org This technique involves a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS) that are toxic to microbial cells. nih.govfrontiersin.org Mesoporphyrin IX and its derivatives have proven to be effective photosensitizers in this context.

Design of Targeted Photosensitizers via Bacterial Transport Systems

A key strategy in enhancing the efficacy of aPDI is the targeted delivery of photosensitizers to bacterial cells. nih.govacs.org Researchers are designing photosensitizers that can be recognized and transported into bacteria by their own uptake systems, a concept often referred to as a "Trojan Horse" strategy. acs.orgresearchgate.net

One notable example involves the use of gallium mesoporphyrin IX (Ga³⁺MPIX). nih.govacs.orgresearchgate.net This compound mimics the structure of heme (Fe³⁺ protoporphyrin IX), a crucial molecule for many bacteria. nih.govresearchgate.net Bacteria like Staphylococcus aureus have evolved sophisticated systems, such as the Iron-regulated surface determinant (Isd) system, to acquire heme from their environment. nih.gov Studies have shown that Ga³⁺MPIX is recognized and transported by these same systems. nih.govresearchgate.netnih.gov This targeted uptake leads to a high intracellular concentration of the photosensitizer, making the subsequent light-induced killing more efficient. nih.govacs.org The minor structural difference between mesoporphyrin IX (containing ethyl groups) and protoporphyrin IX (containing vinyl groups) does not significantly hinder its recognition by these transport systems. researchgate.netacs.org

Mechanisms of Photodestruction in Multidrug-Resistant Organisms

Mesoporphyrin IX-based aPDI has shown significant promise in combating multidrug-resistant (MDR) bacteria. frontiersin.orgacs.org The mechanism of photodestruction relies on the generation of ROS upon light activation of the photosensitizer. frontiersin.org These highly reactive molecules cause widespread damage to cellular components, including the cell membrane, proteins, and nucleic acids, leading to cell death. frontiersin.org

Research using Ga³⁺MPIX against various strains of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA), has demonstrated its effectiveness. acs.org Upon illumination with green light, Ga³⁺MPIX induced significant bacterial cell death, in some cases achieving a reduction of over 5 log₁₀ in colony-forming units (CFU/mL). acs.orgnih.gov Interestingly, the efficacy of Ga³⁺MPIX-mediated aPDI was found to be strain-dependent but independent of the MDR profile, suggesting that it circumvents conventional antibiotic resistance mechanisms. acs.org

Studies have also indicated that bacteria with impairments in their heme detoxification systems, such as the HrtAB efflux pump, are particularly sensitive to Ga³⁺MPIX-mediated aPDI. nih.govresearchgate.net This suggests that once inside the cell, the inability to effectively remove the photosensitizer leads to greater phototoxic effects.

Investigation of Dual-Functionality Compounds (e.g., Iron Metabolism Disruption and Photosensitization)

A particularly innovative application of mesoporphyrin IX derivatives is the development of dual-functionality compounds that can both act as photosensitizers and disrupt essential bacterial metabolic pathways. nih.govacs.orgresearchgate.net Gallium mesoporphyrin IX (Ga³⁺MPIX) exemplifies this approach. nih.govacs.orgresearchgate.net

By mimicking heme, Ga³⁺MPIX can interfere with iron metabolism. nih.gov Gallium, unlike iron, cannot be utilized by the bacteria for its metabolic needs. When Ga³⁺MPIX is taken up by the bacterial heme transport systems, it effectively blocks the uptake of essential iron, leading to a light-independent antimicrobial effect. nih.gov

This is then combined with its function as a photosensitizer. nih.govacs.org Upon exposure to light, the accumulated Ga³⁺MPIX generates cytotoxic ROS, leading to rapid cell death. nih.govacs.org This dual-action approach—disrupting a key metabolic pathway and inducing phototoxicity—presents a powerful strategy to combat bacterial infections, especially those caused by MDR strains. nih.govacs.org

Bio-Mimetic Systems and Model Compounds for Porphyrin Research

Mesoporphyrin IX and its metallo-derivatives serve as valuable tools in creating and studying bio-mimetic systems that model complex biological processes involving porphyrins.

Hemoglobin Degradation and Heme Traffic Models (e.g., Tick Digest Cells)

The study of heme trafficking and detoxification is crucial, as free heme can be toxic to cells. pnas.org Blood-feeding organisms like the cattle tick, Boophilus microplus, ingest large quantities of blood and have developed specialized mechanisms to handle the massive influx of heme from hemoglobin degradation. biologists.comnih.gov The digest cells of these ticks provide an excellent model system to study these processes. pnas.orgbiologists.comnih.gov

Researchers have utilized a fluorescent analog of heme, Palladium-mesoporphyrin IX (Pd-mP), to trace the intracellular pathway of heme in these cells. biologists.comnih.gov Following the endocytosis of hemoglobin, the Pd-mP, initially bound to globin, was observed in large digestive vesicles. biologists.comnih.gov Over time, the fluorescence shifted, first appearing in the cytoplasm and eventually concentrating in specialized organelles called hemosomes, where heme is detoxified and stored. biologists.comnih.gov The change in the emission spectrum of Pd-mP suggested its association with heme-binding proteins that shuttle it from the digestive vesicle to the hemosome. biologists.comnih.gov This research provides a model for understanding intracellular heme transport and detoxification, which is relevant to various physiological and pathological conditions. biologists.com

Studies on Artificial Photosynthetic Systems (e.g., Dye-Sensitized Solar Cells)

Mesoporphyrin IX and its derivatives are also employed in the development of artificial photosynthetic systems, such as dye-sensitized solar cells (DSSCs). researchgate.netosti.govresearchgate.net These devices mimic natural photosynthesis to convert light energy into electrical energy. nih.gov In a DSSC, a photosensitizer dye absorbs light and injects an electron into a semiconductor material, typically titanium dioxide (TiO₂), generating a current. researchgate.netresearchgate.net

Porphyrins are attractive candidates for this application due to their strong light absorption properties in the visible spectrum. researchgate.netresearchgate.net Specifically, copper mesoporphyrin IX has been shown to be an efficient sensitizer (B1316253) for TiO₂ electrodes. researchgate.netosti.govresearchgate.net In one study, a 12-µm-thick TiO₂ film sensitized with copper mesoporphyrin IX achieved an incident photon-to-current efficiency of up to 83% in the Soret peak at 400 nm. researchgate.netosti.gov This corresponds to a nearly perfect quantum efficiency of charge separation when accounting for light reflection losses. researchgate.netosti.gov

Research in this area also explores how the molecular structure of the porphyrin affects its performance. For instance, the presence of free carboxyl groups on the porphyrin ring is important for its adsorption onto the TiO₂ surface, a crucial step for efficient electron transfer. researchgate.netresearchgate.net

Development of Novel Heme Oxygenase Inhibitors for Research Purposes

Mesoporphyrin IX and its derivatives are pivotal in the development of novel heme oxygenase (HO) inhibitors for research. These synthetic heme analogues function as competitive inhibitors of HO activity, providing a valuable mechanism for studying the physiological roles of the heme oxygenase system. mdpi.comscbt.com The enzyme heme oxygenase is responsible for the degradation of heme into biliverdin (B22007), iron, and carbon monoxide. apexbt.com By inhibiting this process, researchers can investigate the downstream effects of altered heme catabolism. scbt.com

One of the most well-studied inhibitors is Tin Mesoporphyrin IX (SnMP). mdpi.com Preclinical and clinical studies have demonstrated that mesoporphyrin analogues are among the most potent inhibitors of heme oxygenase, with SnMP being particularly effective. mdpi.com It acts as a potent competitive inhibitor of heme oxygenase-1 (HO-1). apexbt.comfrontierspecialtychemicals.com Research has shown that SnMP can inhibit heme oxygenase activity in various tissues, including the liver, kidney, and spleen, for extended periods. apexbt.com

The development of these inhibitors has been instrumental in understanding the role of heme oxygenase in various physiological and pathological processes. For instance, SnMP has been used in in vivo and in vitro studies to investigate its potential in the context of intracerebral hemorrhage. frontierspecialtychemicals.com These inhibitors are crucial tools for dissecting the contributions of heme oxygenase to cellular responses to oxidative stress and the modulation of signaling pathways related to inflammation and cell proliferation. scbt.com

Inhibitor DerivativeTarget EnzymeMechanism of ActionResearch Applications
Tin Mesoporphyrin IX (SnMP)Heme Oxygenase-1 (HO-1)Competitive inhibitor apexbt.comStudies on intracerebral hemorrhage, frontierspecialtychemicals.com hyperbilirubinemia, apexbt.com and cancer cell proliferation mdpi.com
N-Methyl Mesoporphyrin IXCarboxylesterases, proteases, aminopeptidases, ferrochelatase biosynth.comfrontierspecialtychemicals.comBinds to the active site, blocking enzyme activity biosynth.comCancer research, anti-inflammatory studies, DNA sequencing/gene mapping research biosynth.com
Chromium (III) Mesoporphyrin IX ChlorideHeme OxygenaseInhibitor of heme oxygenase without photosensitization frontierspecialtychemicals.comHeme oxygenase research frontierspecialtychemicals.com

This table provides a summary of Mesoporphyrin IX derivatives and their applications as enzyme inhibitors in research.

Research into Plant Physiology Modulation (e.g., Inhibition of Plant Growth and Photosynthesis)

Mesoporphyrin IX and its precursors play a significant role in the modulation of plant physiology, particularly in the processes of plant growth and photosynthesis. Protoporphyrin IX is a critical intermediate in the biosynthesis of both chlorophyll (B73375) and heme in plants. frontierspecialtychemicals.comucanr.edu As such, compounds that interfere with this pathway can have profound effects on plant development.

Herbicides have been developed that target the enzyme protoporphyrinogen (B1215707) oxidase (PPO), which is responsible for converting protoporphyrinogen IX into protoporphyrin IX. ucanr.edulsuagcenter.com Inhibition of PPO leads to the accumulation of protoporphyrin IX in the cytoplasm. lsuagcenter.comworldscientific.com This accumulation, in the presence of light, results in the formation of highly reactive oxygen species that cause lipid peroxidation and membrane disruption, ultimately leading to plant death. lsuagcenter.com This mechanism highlights the herbicidal potential of disrupting the porphyrin synthesis pathway.

Furthermore, derivatives of Mesoporphyrin IX have been shown to directly impact plant physiology. For example, N-Methyl Mesoporphyrin IX has been observed to inhibit plant growth and photosynthesis. biosynth.com The regulation of intermediates in the chlorophyll synthesis pathway, such as Mg-protoporphyrin IX, is crucial for plant development and stress response. frontiersin.orgfrontiersin.orgnih.gov Studies on mutants with impaired synthesis of these compounds have demonstrated inhibited growth, particularly under high light conditions. frontiersin.orgnih.gov The accumulation of Mg-protoporphyrin IX can act as a signaling molecule that negatively regulates the expression of photosynthetic genes in the nucleus. frontiersin.org

Compound/ProcessEffect on Plant PhysiologyMechanism
Protoporphyrinogen Oxidase (PPO) InhibitionPlant deathAccumulation of protoporphyrin IX, leading to photo-oxidative damage lsuagcenter.comworldscientific.com
N-Methyl Mesoporphyrin IXInhibition of plant growth and photosynthesis biosynth.comDirect inhibition of key physiological processes biosynth.com
Mg-protoporphyrin IX accumulationNegative regulation of photosynthetic genes, impaired stress tolerance frontiersin.orgActs as a retrograde signaling molecule from the chloroplast to the nucleus frontiersin.org

This table outlines the effects of Mesoporphyrin IX and related compounds on plant physiology.

Theoretical and Computational Studies of Mesoporphyrin Ix

Molecular Modeling of Interactions with Biological Targets

Molecular modeling encompasses a range of computational techniques used to simulate the interaction between a ligand, such as Mesoporphyrin IX, and a biological macromolecule, typically a protein. These methods are crucial for understanding the molecular basis of biological activity, predicting binding affinity, and elucidating the specific interactions that stabilize the ligand-protein complex.

Molecular docking is a primary tool in this field. It predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov This technique involves placing the Mesoporphyrin IX molecule into the binding site of a target protein and evaluating the interaction energy for different poses. The process relies on scoring functions to rank potential binding modes, with lower energy scores generally indicating a more favorable interaction. nih.gov

Studies on related porphyrins, such as Protoporphyrin IX, provide a framework for understanding the types of interactions Mesoporphyrin IX can form. For instance, docking simulations of Protoporphyrin IX with Human Serum Albumin (HSA), a key transport protein in the bloodstream, have revealed that binding occurs within hydrophobic pockets of the protein. nih.gov The interactions stabilizing these complexes are primarily non-covalent, including:

Hydrophobic Interactions: Between the large, nonpolar porphyrin ring and nonpolar amino acid residues.

π-π Stacking: Involving the aromatic system of the porphyrin and aromatic residues like tryptophan, tyrosine, and phenylalanine.

Hydrogen Bonds: Formed between the propionate (B1217596) side chains of the porphyrin and polar amino acid residues within the binding site. nih.gov

These computational models can predict binding affinities (often expressed as binding energy in kcal/mol) and identify key amino acid residues responsible for anchoring the porphyrin to the protein. nih.govresearchgate.net Such insights are invaluable for understanding how Mesoporphyrin IX is transported and distributed in biological systems and for designing derivatives with enhanced affinity for specific targets. A combined approach using quantum chemical geometry optimizations with crystallographic structure refinement has been successfully applied to study the binding of the related N-methylmesoporphyrin to the enzyme ferrochelatase, demonstrating how the protein distorts the inhibitor's structure upon binding. nih.gov

Table 1: Common Interactions in Porphyrin-Protein Binding Modeled Computationally
Interaction TypeDescriptionKey Amino Acid Residues InvolvedTypical Modeled Binding Energy Contribution
Hydrophobic InteractionsInteractions between the nonpolar porphyrin macrocycle and nonpolar regions of the protein's binding pocket.Leucine, Valine, Isoleucine, AlanineStrong
π-π StackingNon-covalent interaction between the aromatic rings of the porphyrin and aromatic amino acid side chains.Tryptophan, Tyrosine, PhenylalanineModerate to Strong
Hydrogen BondingElectrostatic attraction between a hydrogen atom in a polar bond (e.g., on the propionate groups) and an electronegative atom.Arginine, Aspartate, Glutamate (B1630785), SerineModerate
Van der Waals ForcesWeak, short-range electrostatic attractions between uncharged molecules, arising from transient fluctuations in electron distribution.All nearby residuesWeak (but collectively significant)

Quantum Chemical Calculations of Electronic and Optical Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are essential for understanding the intrinsic electronic structure and optical behavior of Mesoporphyrin IX. acs.orgsci-hub.se These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels of a molecule.

The electronic properties of porphyrins are often described by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's chemical reactivity and its optical and electronic properties. researchgate.net DFT calculations can accurately predict the energies of these orbitals. For porphyrins, the two highest occupied orbitals (HOMO and HOMO-1) and the two lowest unoccupied orbitals (LUMO and LUMO+1) are particularly important, as described by Gouterman's four-orbital model, which explains their characteristic absorption spectra. nu.edu.kz

The optical properties, such as the UV-Visible absorption spectrum, are determined by electronic transitions between these orbitals. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to calculate the excited states of molecules and simulate their absorption spectra. nu.edu.kzpku.edu.cnnih.gov Calculations for porphyrins like Mesoporphyrin IX consistently reproduce the two hallmark features of their experimental spectra:

The Soret Band (or B-band): An intense absorption peak typically found around 400 nm. researchgate.net This band arises from a strong electronic transition from the ground state to the second excited state (S0 → S2).

The Q-bands: A series of four weaker absorption bands at longer wavelengths (typically 500-700 nm). researchgate.net These correspond to the "quasi-forbidden" transition to the first excited state (S0 → S1), which gains intensity through vibronic coupling.

TD-DFT calculations provide the excitation energies (which can be converted to wavelengths) and the oscillator strengths for these transitions. rsc.org The oscillator strength is a theoretical measure of the intensity of an electronic transition. By simulating these properties, researchers can understand how structural modifications to the porphyrin ring affect its color and photosensitizing capabilities.

Table 2: Representative Theoretical Data for Porphyrin-Type Molecules from Quantum Chemical Calculations
PropertyComputational MethodTypical Calculated ValueSignificance
HOMO EnergyDFT (e.g., B3LYP/6-31G)-5.5 to -6.0 eVRelates to the molecule's ability to donate an electron.
LUMO EnergyDFT (e.g., B3LYP/6-31G)-2.0 to -3.0 eVRelates to the molecule's ability to accept an electron.
HOMO-LUMO GapDFT (e.g., B3LYP/6-31G)~2.5 to 3.5 eVCorrelates with chemical stability and the energy of the lowest electronic transition.
Soret Band (S0→S2) WavelengthTD-DFT (e.g., TD-B3LYP/6-31G)~380-420 nmPredicts the position of the major, high-energy absorption peak.
Q-Band (S0→S1) WavelengthTD-DFT (e.g., TD-B3LYP/6-31G*)~550-650 nmPredicts the position of the lower-energy absorption bands.

Future Directions and Emerging Research Avenues

Development of Advanced Spectroscopic Techniques for In Situ Analysis

The ability to detect and quantify Mesoporphyrin IX and its derivatives within complex biological environments is crucial for understanding their function. Research is increasingly focused on developing and refining advanced spectroscopic techniques for real-time, in situ analysis.

Fluorescence spectroscopy is a cornerstone technique, particularly for N-methyl mesoporphyrin IX (NMM), which functions as a "light-up" probe. nih.govmedchemexpress.com NMM is largely non-fluorescent in aqueous solution but exhibits a strong fluorescent signal upon binding to specific biological targets, such as G-quadruplex DNA, allowing for their detection and study. nih.govmedchemexpress.comresearchgate.net Other methods, including UV-visible and Circular Dichroism (CD) spectroscopy, are often used in tandem to characterize the binding interactions of Mesoporphyrin IX derivatives. nih.gov

However, fluorescence-based methods can be limited by environmental sensitivity and background autofluorescence from endogenous molecules. mdpi.comresearchgate.net To overcome this, mass spectrometry (MS)-based techniques are emerging as a powerful tool for the unambiguous identification and quantification of porphyrins. mdpi.com Methods like MALDI-TOF and LC-MS provide definitive structural information, complementing the data from optical spectroscopy. mdpi.comresearchgate.net Raman spectroscopy has also been employed for the in situ detection of related porphyrins in complex biological samples, such as brain tissue. mdpi.com

Future developments will likely focus on enhancing the sensitivity and spatial resolution of these techniques for live-cell imaging and dynamic tracking of Mesoporphyrin IX-based probes. The integration of multispectral imaging and advanced microscopy with these spectroscopic methods holds promise for visualizing the subcellular localization and interactions of Mesoporphyrin IX in real-time. researchgate.net

Rational Design of Next-Generation Mesoporphyrin IX-Based Research Tools

The stable and versatile chemical scaffold of Mesoporphyrin IX makes it an exceptional platform for the rational design of next-generation research tools. frontierspecialtychemicals.comnih.gov Scientists are leveraging its structure to create highly specific probes, sensors, and therapeutic agents.

A prominent example is N-methyl mesoporphyrin IX (NMM), which has been engineered as a highly selective fluorescent probe for G-quadruplex (GQ) DNA structures. nih.govworldscientific.com Its unparalleled selectivity for these non-canonical DNA forms makes it an invaluable tool for studying their roles in cancer and aging, and it serves as a scaffold for designing novel GQ-binding molecules. nih.govworldscientific.comworldscientific.com Building on this, NMM has been incorporated into "turn-on" biosensors for detecting specific DNA sequences and for monitoring the aggregation of amyloid-β fibrils, which are associated with Alzheimer's disease. caymanchem.comacs.org

The functionalization of the Mesoporphyrin IX core allows for targeted delivery and enhanced functionality. For example, peptide conjugates of Mesoporphyrin IX have been developed to target the epidermal growth factor receptor (EGFR) on cancer cells. frontierspecialtychemicals.com Furthermore, the introduction of different metal ions into the porphyrin ring creates derivatives with novel properties. Gallium(III) Mesoporphyrin IX (Ga³⁺MPIX) was designed as a dual-action antimicrobial agent that both acts as a photosensitizer and disrupts bacterial iron metabolism. nih.govacs.org Similarly, Gold(III) Mesoporphyrin IX has been developed as a chemical probe that covalently modifies cysteine thiols in proteins, enabling the study of protein function and inhibition in cancer cells. nih.gov

Exploration of Mesoporphyrin IX in Emerging Fields of Chemical Biology

The innovative tools derived from Mesoporphyrin IX are enabling significant advances in several emerging fields of chemical biology. These tools allow researchers to probe, visualize, and manipulate complex biological processes with high precision.

One of the most impactful areas is the study of non-canonical nucleic acid structures . The development of NMM as a selective G-quadruplex probe has been instrumental in exploring the formation and function of these structures in telomeres and gene promoters, which are linked to cancer and genomic stability. nih.govworldscientific.comresearchgate.net

In the field of neurodegenerative disease , Mesoporphyrin IX-based probes are helping to unravel the mechanisms of protein aggregation. NMM's ability to monitor the formation of amyloid-β aggregates provides a powerful tool for studying Alzheimer's disease progression and for screening potential therapeutic inhibitors. caymanchem.comacs.org

Another critical emerging field is the fight against antimicrobial resistance . The rational design of molecules like Ga³⁺MPIX, which can be actively transported into bacteria and then activated by light to kill them, represents a novel strategy to combat multidrug-resistant pathogens. nih.govacs.org

Furthermore, Mesoporphyrin IX derivatives are being used to create novel biocatalysts . Researchers have selected DNA aptamers that bind to NMM and, in doing so, create a DNAzyme—a DNA-based enzyme—that can catalyze the metalation of Mesoporphyrin IX. researchgate.net This opens up possibilities for developing new catalytic systems for synthetic and chemical biology applications. The use of Mesoporphyrin IX derivatives in targeted photodynamic therapy also continues to be a vibrant area of research, with new designs aiming to improve tumor specificity and treatment efficacy. ontosight.aifrontierspecialtychemicals.comnih.gov

Q & A

Q. How does the aggregation behavior of mesoporphyrin IX in aqueous solutions affect its experimental applications, and what methods are used to quantify this phenomenon?

Mesoporphyrin IX (MPIX) exhibits concentration-dependent dimerization in aqueous solutions, which is critical for applications requiring monomeric porphyrin species. Fluorimetric studies reveal dimerization equilibrium constants of 5.4×106M15.4 \times 10^6 \, \text{M}^{-1} at 25°C (neutral pH, phosphate-buffered saline). Thermodynamic parameters (ΔG0=36.4kJ/mol\Delta G^0 = -36.4 \, \text{kJ/mol}, ΔH0=46.0kJ/mol\Delta H^0 = -46.0 \, \text{kJ/mol}, ΔS0=32.2J/K.mol\Delta S^0 = -32.2 \, \text{J/K.mol}) indicate the process is enthalpy-driven, likely due to solvophobic interactions rather than classic hydrophobic bonding . Methodological Recommendation:

  • Use fluorimetry at concentrations ≤1 µM to minimize aggregation.
  • Adjust temperature (lower temperatures favor dimerization) and buffer ionic strength to control monomer-dimer equilibrium.

Q. What synthetic strategies are effective for functionalizing mesoporphyrin IX at the meso-position?

Nickel-catalyzed cross-coupling reactions (C–O, C–N, C–C) under ligand-free conditions offer efficient pathways for meso-functionalization. For example, aryl halides can react with MPIX to introduce substituents like nitro or amino groups, enhancing solubility or enabling conjugation with biomolecules. Purity (>95%) is confirmed via NMR and mass spectrometry . Key Steps:

  • Use NiCl2_2/PPh3_3 as a catalyst system.
  • Optimize reaction time (6–12 hours) and solvent polarity (DMF/THF mixtures).

Advanced Research Questions

Q. How can N-methyl mesoporphyrin IX (NMM) be optimized for selective G-quadruplex (G4) DNA/RNA detection in live-cell imaging?

NMM binds selectively to parallel G4 structures (e.g., human telomeric DNA Tel22) with a Kd1.0×105M1K_d \approx 1.0 \times 10^5 \, \text{M}^{-1}, exhibiting fluorescence enhancement (Ex/Em = 399/610 nm). Its non-planar structure prevents intercalation, reducing false positives with duplex DNA . Optimization Guidelines:

  • Buffer: 20 mM Tris (pH 7.6), 100 mM KCl, 1 mM EDTA.
  • Staining Protocol:
    • Prepare NMM stock (5 mg/mL in 0.2 M HCl).
    • Dilute to 1 µg/mL in buffer; incubate with samples for 20 minutes.
    • Image using 532 nm excitation .

Q. What experimental approaches resolve contradictions in MPIX’s role as a ferrochelatase inhibitor versus a catalytic cofactor?

NMM (a stable MPIX analog) inhibits ferrochelatase (Kd_d = 7 nM) by mimicking the porphyrin’s transition state during metal insertion. However, RNA aptamers (e.g., Nm1) can catalyze MPIX metalation (3.3-fold rate enhancement), suggesting context-dependent roles . Strategies:

  • Inhibition Studies: Use NMM to induce heme deficiency in cell cultures.
  • Catalysis Assays: Employ in vitro selection (SELEX) to identify RNA/DNA aptamers that enhance MPIX metalation .

Q. How can MPIX-derived aptamers be leveraged for biosensor design, and what are their limitations?

Aptamers (e.g., PS2) bind NMM with sub-µM affinity and enable label-free detection of targets like chloramphenicol (LOD = 0.8 pg/mL) via G4-NMM fluorescence. However, cross-reactivity with metalloporphyrins requires stringent validation . Biosensor Workflow:

Immobilize G-rich DNA probes on a substrate.

Introduce target analyte to release complementary strands.

Monitor fluorescence increase upon G4-NMM complex formation .

Q. What biophysical techniques validate MPIX’s interaction with human telomeric G4 DNA?

X-ray crystallography (PDB: 6XYZ) and circular dichroism (CD) confirm NMM stabilizes parallel G4 conformations. Binding induces a characteristic positive CD peak at 265 nm, while UV-vis spectroscopy shows a Soret band redshift (405 → 415 nm) . Protocol:

  • Prepare 20 µM Tel22 DNA in 50 mM KCl.
  • Titrate NMM (0–10 µM); record CD spectra (200–320 nm).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.